2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLSWKVAHAJSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196168 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4442-53-9 | |
| Record name | 1,4-Benzodioxan-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MM53EOJ8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
This document provides a comprehensive overview of the synthetic pathway for 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented with detailed experimental protocols, quantitative data, and a visual workflow diagram to aid researchers and professionals in the field of drug development.
Synthetic Overview
The primary synthetic route to this compound commences with 2,3-dihydroxybenzoic acid. The synthesis involves a three-step process: esterification of the starting material, followed by a cyclization reaction to form the benzodioxane ring, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocols
The following protocols are adapted from established synthetic procedures.[1]
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Compound 13)
-
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the mixture under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash it three times with a sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.
Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Compound 14)
-
To a suspension of Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (0.17 mL, 2.0 mmol).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.
Step 3: Synthesis of this compound
-
Hydrolyze the ester group in Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate using lithium hydroxide.
-
A general procedure involves stirring the ester (2.0 mmol) with lithium hydroxide (0.096 g, 4.0 mmol) and water (2 mL) in 10 mL of tetrahydrofuran at room temperature for 10 hours.[1]
-
After removing the solvent under vacuum, dilute the reaction mixture with ethyl acetate and extract with water.
-
Acidify the aqueous extract using 2N aqueous hydrochloric acid solution, followed by extraction with ethyl acetate (3 x 20 mL) to yield the carboxylic acid.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis.
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Physical Appearance |
| 1 | Methyl 2,3-dihydroxybenzoate | 2,3-dihydroxybenzoic acid | Methanol, Sulfuric acid | Methanol | Reflux, 12h | 85% | White powder |
| 2 | Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate | Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane, K₂CO₃ | DMF | Reflux, 10h | - | - |
| 3 | This compound | Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate | LiOH, HCl | THF/Water | Room Temp, 10h | - | White to light yellow crystal powder |
Note: Specific yield for steps 2 and 3 were not detailed in the referenced literature for the carboxylic acid, but a 70% yield was reported for the subsequent conversion to the amide.
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and spectral characteristics of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. While this compound serves as a valuable building block in medicinal chemistry, its direct biological activities are not extensively documented in publicly available literature. Research has predominantly focused on the pharmacological properties of its derivatives.
Core Chemical Properties
This compound, also known as 1,4-Benzodioxan-5-carboxylic acid, is a heterocyclic compound with the molecular formula C₉H₈O₄.[1] Its chemical structure consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid group substituted at the 5-position. This arrangement provides a rigid scaffold that is attractive for the design of biologically active molecules.[2][3]
Quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Melting Point | 195.5-196.5 °C | [1] |
| Boiling Point | 334.1 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.09 ± 0.20 | |
| XLogP3 | 1.2 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from 2,3-dihydroxybenzoic acid. The general synthetic route involves the protection of the carboxylic acid group via esterification, followed by the formation of the dioxane ring, and finally, deprotection to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on the synthesis of the methyl ester intermediate, as described in the literature, followed by a standard hydrolysis procedure.[4]
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid to Methyl 2,3-Dihydroxybenzoate [4]
-
To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.
Step 2: Cyclization to Methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate [4]
-
To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in a suitable solvent such as dimethylformamide (DMF), add 1,2-dibromoethane.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate.
Step 3: Hydrolysis to this compound [4]
-
Dissolve the methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate from the previous step in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Properties
The structural features of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the protons of the dioxane ring, and the acidic proton of the carboxylic acid. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The four protons of the dioxane ring would likely appear as a multiplet around 4.3-4.5 ppm. The carboxylic acid proton would be a broad singlet, typically far downfield (>10 ppm), and its position can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be found in the range of 165-185 ppm. The aromatic carbons would resonate between 110 and 150 ppm, and the two carbons of the dioxane ring would appear in the range of 60-70 ppm.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5]
-
C=O Stretch: A strong, sharp absorption band will be present between 1760 and 1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[5]
-
C-O Stretch: An absorption band in the region of 1320-1210 cm⁻¹ is expected for the C-O single bond of the carboxylic acid.[5]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.
Biological Activity and Signaling Pathways
There is limited direct information on the biological activity and specific signaling pathways of this compound itself. However, the 2,3-dihydro-1,4-benzodioxine scaffold is a key pharmacophore in numerous biologically active compounds, and derivatives of the title compound have been investigated for various therapeutic applications.
Derivatives as PARP1 Inhibitors
One of the most notable activities of derivatives of this scaffold is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[4] The corresponding carboxamide, 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide , has been identified as a PARP1 inhibitor.[4] PARP1 inhibitors are a clinically important class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The proposed mechanism of action for PARP1 inhibitors involves the concept of "synthetic lethality." In cancer cells with defective homologous recombination (HR) DNA repair (e.g., due to BRCA mutations), the inhibition of PARP1-mediated base excision repair (BER) leads to the accumulation of single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death.
Conclusion
This compound is a well-characterized compound with established chemical properties and synthetic routes. Its primary significance in the field of drug discovery lies in its role as a versatile scaffold for the development of novel therapeutic agents. While the core molecule itself has not been a major focus of biological investigation, its derivatives, particularly the corresponding carboxamide, have shown promise as inhibitors of important biological targets like PARP1. This technical guide provides a foundational understanding of the chemical nature of this compound, which is essential for researchers and scientists working on the design and synthesis of new drugs based on this valuable heterocyclic system. Further research into the direct biological effects of the title compound may reveal new therapeutic opportunities.
References
- 1. echemi.com [echemi.com]
- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
Spectroscopic and Methodological Profile of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. These predictions are derived from the experimental data of its corresponding carboxamide and general spectroscopic principles for carboxylic acids.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.4-7.6 | Multiplet | 1H | Ar-H |
| ~6.9-7.1 | Multiplet | 2H | Ar-H |
| ~4.4 | Multiplet | 2H | -OCH₂- |
| ~4.3 | Multiplet | 2H | -OCH₂- |
Predicted based on data for 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, where the aromatic protons appear at δ 7.34 (dd), 6.98 (dd), and 6.87 (t), and the dioxine protons at δ 4.37-4.35 (m) and 4.28-4.26 (m)[2]. The carboxylic acid proton chemical shift is a general approximation for such compounds.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -COOH |
| ~144 | Ar-C (quaternary) |
| ~142 | Ar-C (quaternary) |
| ~124 | Ar-CH |
| ~122 | Ar-CH |
| ~120 | Ar-CH |
| ~118 | Ar-C (quaternary) |
| ~65 | -OCH₂- |
| ~64 | -OCH₂- |
Predicted based on data for 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, which shows signals at δ 165.87 (C=O), 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, and 63.55[2].
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| 1710-1680 | C=O stretch of carboxylic acid |
| ~1600, ~1480 | Aromatic C=C stretch |
| 1320-1210 | C-O stretch |
| 1200-1000 | C-O-C stretch of the dioxine ring |
Based on general characteristic IR absorption frequencies for carboxylic acids and aromatic ethers.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular ion) |
| 163 | [M - OH]⁺ |
| 135 | [M - COOH]⁺ |
| 107 | Fragmentation of the benzodioxine ring |
| 77 | Phenyl fragment |
Based on typical fragmentation patterns of aromatic carboxylic acids.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydroxybenzoic acid.
Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate [2]
-
To a solution of methyl 2,3-dihydroxybenzoate (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.1 equivalents).
-
Add 1,2-dibromoethane (1 equivalent) to the suspension.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound [2]
-
Dissolve the purified methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 hours.
-
After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of ~2 using 2N hydrochloric acid (HCl).
-
Extract the precipitated carboxylic acid with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
Spectroscopic Analysis Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
2.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
2.2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.
Biological Activity and Signaling Pathway
Derivatives of 2,3-dihydro-1,4-benzodioxine have shown a wide range of biological activities, including acting as inhibitors of enzymes relevant to cancer therapy.[2] Specifically, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a direct derivative of the title compound, has been identified as a lead compound for the inhibition of Poly(ADP-ribose)polymerase 1 (PARP1).[2] PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer treatment, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations.
The inhibition of PARP1 by compounds like the 2,3-dihydro-1,4-benzodioxine-5-carboxamide disrupts the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks. In cancer cells with defective homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
References
- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,4-Benzodioxan-5-carboxylic Acid (CAS 4442-53-9)
This technical guide provides a comprehensive overview of the properties, synthesis, and biological applications of 1,4-Benzodioxan-5-carboxylic acid (CAS 4442-53-9), a versatile heterocyclic building block in medicinal chemistry.
Core Properties and Safety Information
1,4-Benzodioxan-5-carboxylic acid, also known as 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, is a solid compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2][3]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4442-53-9 | [1][2][3] |
| Molecular Formula | C₉H₈O₄ | [1][2][3] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| Appearance | Solid | [1][2][3] |
| Melting Point | 90-94 °C | [1][2][3] |
| Purity | ≥98% | [2] |
Safety and Handling
The compound is classified with the signal word "Warning" and is associated with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1][2][3]
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [1][2][3] |
| Hazard Codes | H315, H319, H335 | [1][2][3] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][2][3] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1][2][3] |
| Storage Class | 11 (Combustible Solids) | [1][2][3] |
Applications in Drug Discovery and Development
1,4-Benzodioxan-5-carboxylic acid serves as a key intermediate and starting material in the synthesis of various biologically active molecules. Its rigid scaffold and functional handle (carboxylic acid) make it a valuable component for structure-activity relationship (SAR) studies.
Matrix Metalloproteinase-13 (MMP-13) Inhibition
Background: Matrix metalloproteinase-13 (MMP-13), a collagenase, plays a significant role in the degradation of the extracellular matrix and is implicated in pathological conditions such as osteoarthritis and cancer metastasis.[4] Selective inhibition of MMP-13 is a therapeutic strategy to mitigate these conditions. 1,4-Benzodioxan-5-carboxylic acid has been identified as a potential exosite-binding inhibitor of MMP-13.
Quantitative Data:
| Compound | Target | Inhibitory Activity | Reference(s) |
| 1,4-Benzodioxan-5-carboxylic acid | MMP-13 | Not specified, but showed considerable inhibitory activity |
Experimental Protocol: MMP-13 Inhibition Assay (Representative)
A typical experimental workflow to assess MMP-13 inhibition involves a fluorogenic substrate assay.
-
Enzyme Activation: Recombinant human pro-MMP-13 is activated with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: A stock solution of 1,4-Benzodioxan-5-carboxylic acid is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Reaction: The assay is performed in a 96-well plate. Activated MMP-13 is pre-incubated with varying concentrations of the inhibitor.
-
Substrate Addition: A fluorogenic MMP-13 substrate is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.
Signaling Pathway: MMP-13 Regulation
MMP-13 expression is regulated by various signaling pathways, including the MAPK and NF-κB pathways, which are often activated by pro-inflammatory cytokines like IL-1β and TNF-α.
Synthesis of Serotonin Receptor Antagonists
Background: Serotonin (5-HT) receptors are a family of G protein-coupled receptors that are targets for a wide range of therapeutics, including those for psychiatric disorders, migraines, and gastrointestinal conditions. 1,4-Benzodioxan-5-carboxylic acid has been used as a scaffold to synthesize potent and selective 5-HT₄ receptor antagonists.
Experimental Protocol: Synthesis of a 5-HT₄ Antagonist (Representative)
The synthesis of a 5-HT₄ antagonist derived from 1,4-Benzodioxan-5-carboxylic acid typically involves an amide coupling reaction.
-
Acid Chloride Formation: 1,4-Benzodioxan-5-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM).
-
Amine Coupling: The resulting acid chloride is then reacted with a suitable amine, for instance, a substituted piperidine derivative, in the presence of a base (e.g., triethylamine) to form the final amide product.
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway: 5-HT₄ Receptor Signaling
The 5-HT₄ receptor is a Gs-coupled GPCR. Its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Precursor for Clathrin Heavy Chain (CHC) Binding Compounds
Background: Clathrin-mediated endocytosis is a vital cellular process for internalizing molecules from the cell surface. Compounds that interact with components of the endocytic machinery, such as clathrin heavy chain (CHC), can have profound effects on cellular processes and are of interest in cancer research. 1,4-Benzodioxan-5-carboxylic acid has been used in the synthesis of compounds that bind to CHC and disrupt spindle assembly, leading to cancer cell apoptosis.
Experimental Protocol: Synthesis of a CHC-Binding Compound (Representative)
The synthesis involves incorporating the 1,4-benzodioxan-5-carboxylic acid moiety into a larger molecule, often through amide bond formation.
-
Activation of Carboxylic Acid: 1,4-Benzodioxan-5-carboxylic acid is activated using a coupling reagent such as HATU or EDC in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Coupling with an Amine: The activated acid is then reacted with an amine-containing fragment, which could be a piperazine derivative or another suitable building block.
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified by flash chromatography to yield the desired product.
-
Structural Verification: The final compound is characterized by NMR and mass spectrometry.
Workflow: Clathrin-Mediated Endocytosis
This workflow illustrates the key stages of clathrin-mediated endocytosis, a process that can be modulated by compounds derived from 1,4-Benzodioxan-5-carboxylic acid.
Intermediate in the Synthesis of PTP1B Inhibitors
Background: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity. 1,4-Benzodioxan-5-carboxylic acid has been utilized in the synthesis of small molecule inhibitors of PTP1B.
Experimental Protocol: Synthesis of a PTP1B Inhibitor (Representative)
A common synthetic route involves the functionalization of the carboxylic acid group.
-
Reduction of Carboxylic Acid: The carboxylic acid of 1,4-Benzodioxan-5-carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
-
Further Functionalization: The resulting alcohol can then be further modified, for example, by conversion to an alkyl halide followed by coupling with other moieties to build the final inhibitor structure.
-
Purification and Characterization: Each step is followed by appropriate work-up and purification, and the structures of intermediates and the final product are confirmed by spectroscopic analysis.
Signaling Pathway: PTP1B in Insulin Signaling
PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thus attenuating the downstream signaling cascade that leads to glucose uptake.
References
- 1. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Characterization of an exosite binding inhibitor of matrix metalloproteinase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. This compound, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development. This document outlines the expected outcomes from various spectroscopic techniques, presents data in a clear, tabular format, and provides detailed experimental protocols.
Molecular Structure and Properties
This compound possesses a bicyclic structure, fusing a benzene ring with a 1,4-dioxane ring, and bearing a carboxylic acid substituent at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₄[1][2][3] |
| Molecular Weight | 180.16 g/mol [1][2] |
| CAS Number | 4442-53-9[1][2] |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 195.5-196.5 °C[1] |
| Boiling Point | 334.1 °C at 760 mmHg[1] |
Spectroscopic Analysis for Structure Elucidation
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the protons on the dioxane ring, and the acidic proton of the carboxylic acid. Based on data from the closely related 2,3-dihydro-1,4-benzodioxine-5-carboxamide, the following proton signals are predicted.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~13.0 | br s | 1H | -COOH | - |
| ~7.4-7.3 | dd | 1H | H-6 | J = 8.0, 1.8 |
| ~7.0-6.9 | dd | 1H | H-8 | J = 8.0, 1.7 |
| ~6.9-6.8 | t | 1H | H-7 | J = 7.9 |
| ~4.4-4.3 | m | 2H | -OCH₂- | - |
| ~4.3-4.2 | m | 2H | -OCH₂- | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the carboxylic acid proton is exchangeable with D₂O.
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | -COOH |
| ~144.0 | C-4a |
| ~142.0 | C-8a |
| ~124.0 | C-6 |
| ~122.5 | C-5 |
| ~120.5 | C-8 |
| ~119.0 | C-7 |
| ~64.5 | -OCH₂- |
| ~63.5 | -OCH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 163 | Moderate | [M - OH]⁺ |
| 135 | High | [M - COOH]⁺ |
| 107 | Moderate | [C₇H₇O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 5: Predicted FT-IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid)[4][5] |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| 1760-1690 | Strong | C=O stretch (Carboxylic acid)[4][5] |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid and Ether)[4][5] |
| ~1250 | Strong | Asymmetric C-O-C stretch (Ether) |
| ~1050 | Strong | Symmetric C-O-C stretch (Ether) |
| 950-910 | Medium, Broad | O-H bend (Carboxylic acid)[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure homogeneity.
¹H and ¹³C NMR Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or a suitable volatile solvent.
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: Agilent GC-MS system or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Visualization of the Elucidation Workflow and Molecular Structure
The logical flow of the structure elucidation process and the final confirmed structure are visualized below using Graphviz.
References
"physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid"
An In-depth Technical Guide on the Physical and Chemical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 1,4-Benzodioxan-5-carboxylic acid, is a heterocyclic compound featuring a benzodioxane core functionalized with a carboxylic acid group. Its rigid scaffold and potential for derivatization make it a valuable building block in medicinal chemistry and materials science. This compound serves as a key precursor in the synthesis of various biologically active molecules, most notably derivatives that function as Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are significant targets in cancer therapy.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis protocols, and biological relevance.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 4442-53-9 | [3][4][5] |
| Molecular Formula | C₉H₈O₄ | [6][7] |
| Molecular Weight | 180.16 g/mol | [5][6][8] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 193-194 °C / 195.5-196.5 °C Note: A value of 90-94 °C is also reported. | [5][6][9] |
| Boiling Point | 334.1 °C at 760 mmHg | [5][6] |
| Density | 1.4 ± 0.1 g/cm³ | [5][6] |
| pKa (Predicted) | 4.09 ± 0.20 | [5] |
| XLogP3 | 1.2 | [6][9] |
| Topological Polar Surface Area | 55.8 Ų | [6][8] |
| Flash Point | 139.3 ± 21.1 °C | [6] |
| Refractive Index | 1.587 | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of the compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen atom arrangement in the molecule.
| Parameter | Value | Reference |
| ¹H NMR (DMSO-d₆) | δ 12.5 (bs, 1H, -COOH), 7.20 (d, J=7.5 Hz, 1H, Ar-H), 7.02 (d, J=7.8 Hz, 1H, Ar-H), 6.84 (t, J=7.2 Hz, 1H, Ar-H), 4.27 (s, 4H, -O-CH₂-CH₂-O-) | [9] |
¹³C NMR and IR Spectroscopy
| Technique | Functional Group | Expected Chemical Shift / Frequency Range | Reference(s) |
| ¹³C NMR | Carboxylic Acid (C=O) | 170 - 185 ppm | [10] |
| Aromatic (C) | 125 - 150 ppm | [10] | |
| Ether (CH₂-O) | 60 - 80 ppm | [11] | |
| IR Spec. | Carboxylic Acid (O-H) | 3300 - 2500 cm⁻¹ (very broad) | [12][13] |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 cm⁻¹ (sharp, superimposed on O-H) | [12] | |
| Carboxylic Acid (C=O) | 1730 - 1700 cm⁻¹ (strong) | [12][13] | |
| C-O (Ether/Acid) | 1320 - 1000 cm⁻¹ (strong) | [12][13] |
Experimental Protocols
Detailed methodologies for the synthesis and derivatization of this compound are crucial for its practical application.
Synthesis from 2,3-Dihydroxybenzoic Acid
This method involves the Williamson ether synthesis to form the dioxane ring.
Protocol: A mixture of 2,3-dihydroxybenzoic acid (10.8 g, 70 mmol), dry potassium carbonate (38.6 g, 280 mmol), and 1,2-dibromoethane (24 ml, 278 mmol) in 40 ml of N,N-dimethylformamide (DMF) is heated at 65°C for 24 hours under an inert atmosphere.[9] After cooling, the reaction mixture is diluted with water and extracted with ether to remove organic impurities. The aqueous phase is then acidified with a 3N hydrochloric acid solution, leading to the precipitation of the product.[9] The resulting solid is extracted with dichloromethane. After solvent evaporation, the residue is recrystallized from toluene to yield the final product as a white solid.[9]
Oxidative Synthesis from Carbaldehyde Precursor
This protocol describes the oxidation of the corresponding aldehyde to the carboxylic acid.
Protocol: A solution of 2,3-dihydrobenzo[b][6][14]dioxine-5-carbaldehyde (0.500 g, 3.04 mmol) in acetone (10 mL) is stirred and cooled to 0-5°C. An aqueous solution of sulphamic acid (0.455 g, 4.5 mmol) is added, and the mixture is stirred for 20 minutes. Subsequently, an aqueous solution of sodium chlorite (0.421 g, 4.5 mmol) is added, and the reaction proceeds at room temperature for 18 hours. Upon completion, the mixture is concentrated under reduced pressure and quenched with water. The solid product is collected by filtration and dried under vacuum.[9]
Derivatization: Conversion to Amide
The carboxylic acid can be converted to its corresponding amide, a key intermediate for PARP1 inhibitors.
Protocol: The general procedure involves hydrolyzing the methyl ester precursor or starting with the carboxylic acid.[1] The carboxylic acid (2.0 mmol) is treated with lithium hydroxide (4.0 mmol) in a tetrahydrofuran/water mixture and stirred at room temperature. After solvent removal, the mixture is diluted, and the aqueous layer is extracted. This aqueous extract is then acidified with 2N aqueous hydrochloric acid, and the carboxylic acid is re-extracted with ethyl acetate.[1] The isolated acid is then converted to the amide via a mixed-anhydride method, followed by reaction with an appropriate amine source.[1]
Biological Significance & Signaling Pathways
While the carboxylic acid itself is primarily a synthetic intermediate, its derivatives have significant biological activity. The corresponding amide, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with an IC₅₀ of 5.8 μM.[1][2]
Role of PARP1 in Base Excision Repair (BER)
PARP1 is a crucial nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs). It is a key component of the Base Excision Repair (BER) pathway, which corrects damage from oxidation and alkylation.[14]
Upon detecting a DNA break, PARP1 binds to the damaged site and becomes catalytically activated.[14] It uses NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process called PARylation.[2] This burst of PARylation serves two main purposes:
-
Signaling: The negatively charged PAR chains act as a scaffold, rapidly recruiting other DNA repair proteins, such as XRCC1 (X-ray repair cross-complementing protein 1) and DNA polymerase β, to the site of damage.[2][14]
-
Chromatin Remodeling: PARylation helps to decompact the local chromatin structure, making the damaged DNA more accessible to the repair machinery.
Inhibition of PARP1's catalytic activity prevents the efficient recruitment of the BER machinery.[14] While the SSB is recognized, the repair process is stalled. In cancer cells with other DNA repair defects (e.g., in BRCA1/2), these unresolved SSBs can degrade into more lethal double-strand breaks during DNA replication, leading to cell death through a concept known as synthetic lethality.
Safety and Handling
According to aggregated GHS information, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a fume hood.[6]
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Poly(ADP-ribose) Polymerase 1 in Nuclear and Mitochondrial Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PARP1 - Wikipedia [en.wikipedia.org]
The Biological Landscape of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid: A Technical Overview for Drug Discovery
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on the biological significance of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. While direct biological activity of the parent carboxylic acid is not extensively documented in publicly available literature, its role as a crucial scaffold and immediate precursor to potent enzymatic inhibitors highlights its importance in medicinal chemistry. This guide will focus on the established biological activity of its primary derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a known inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).
Core Compound: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
This molecule serves as a valuable starting material in the synthesis of biologically active compounds. Its structural rigidity and potential for functional group modification make it an attractive scaffold for designing targeted therapeutic agents.
Biological Activity Profile of Derivatives
The primary reported biological activity associated with the this compound scaffold is the inhibition of PARP1 by its amide derivative.
PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway, specifically in the repair of single-strand breaks. Its inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
A derivative of the core compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , has been identified as an inhibitor of PARP1.[1][2]
| Compound Name | Target | Assay Type | IC50 (μM) |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | Recombinant Enzyme Assay | 5.8[1][2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the active amide derivative and the subsequent enzymatic assay used to determine its inhibitory activity.
Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide
The synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide from its corresponding carboxylic acid is a multi-step process.[1]
Step 1: Esterification of 2,3-dihydroxybenzoic acid To a solution of 2,3-dihydroxybenzoic acid in methanol, concentrated sulfuric acid is added at a low temperature (e.g., 5 °C). The reaction mixture is then refluxed for several hours. After cooling and concentration, the resulting mass is dissolved in an organic solvent like ethyl acetate and washed with a sodium carbonate solution. The organic layer is dried and concentrated to yield methyl 2,3-dihydroxybenzoate.[1]
Step 2: Cyclization to Methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate 1,2-Dibromoethane is added to a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide. The mixture is refluxed for an extended period. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is then dried and evaporated to yield the cyclized ester.[1]
Step 3: Hydrolysis to this compound The methyl ester is hydrolyzed using a base such as lithium hydroxide.
Step 4: Amidation to 2,3-dihydro-1,4-benzodioxine-5-carboxamide The resulting carboxylic acid is converted to the final carboxamide product using a mixed-anhydride method.[1]
Caption: Synthetic workflow for 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Recombinant PARP1 Enzyme Assay
The inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide against PARP1 was determined using a recombinant PARP1 enzyme assay.[1] The general principles of such an assay are outlined below.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. Inhibitors of PARP1 will reduce the extent of this reaction.
General Procedure:
-
A solution of the test compound (e.g., 2,3-dihydro-1,4-benzodioxine-5-carboxamide) at various concentrations is prepared.
-
The compound is incubated with recombinant PARP1 enzyme, a histone-coated plate, and a reaction buffer containing biotinylated NAD+.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The plate is washed to remove unincorporated reagents.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose on the histones.
-
After another washing step, a colorimetric HRP substrate is added.
-
The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the compound.
-
IC50 values are calculated from the dose-response curves.
Caption: Generalized workflow for a PARP1 enzymatic inhibition assay.
Signaling Pathway Involvement
The inhibition of PARP1 by 2,3-dihydro-1,4-benzodioxine-5-carboxamide directly implicates this chemical scaffold in the DNA damage repair pathway .
Caption: Simplified signaling pathway of PARP1 in DNA repair and its inhibition.
In the context of DNA single-strand breaks, PARP1 is activated and catalyzes the formation of poly(ADP-ribose) chains on itself and other nuclear proteins. This process facilitates the recruitment of other DNA repair enzymes to the site of damage, ultimately leading to the restoration of DNA integrity. By inhibiting PARP1, compounds like 2,3-dihydro-1,4-benzodioxine-5-carboxamide prevent this recruitment, leading to the accumulation of DNA damage and, in cancer cells with other repair defects, cell death.
Conclusion
While the biological activity of this compound itself remains to be fully elucidated, its significance as a synthetic precursor to potent enzyme inhibitors is clear. The PARP1 inhibitory activity of its amide derivative underscores the potential of the 2,3-dihydro-1,4-benzodioxine scaffold in the development of targeted cancer therapeutics. Further investigation into the direct biological effects of the parent carboxylic acid and the exploration of other derivatives are warranted to fully map the therapeutic potential of this chemical class.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery of 1,4-Benzodioxane
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its discovery and the subsequent exploration of its derivatives have paved the way for significant advancements in pharmacology. This in-depth technical guide delves into the historical synthesis of the 1,4-benzodioxane core, the development of its first biologically active derivatives, and the fundamental signaling pathways they modulate.
The Dawn of a Scaffold: The First Synthesis of 1,4-Benzodioxane
The pioneering synthesis of the parent 1,4-benzodioxane ring system, also known as 2,3-dihydro-1,4-benzodioxin, is a foundational moment in heterocyclic chemistry. While numerous methods exist today, the classical approach involves the Williamson ether synthesis, reacting catechol with a 1,2-dihaloethane. This straightforward yet elegant method laid the groundwork for the creation of a vast library of derivatives.
Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol
This protocol outlines a representative laboratory-scale synthesis of the unsubstituted 1,4-benzodioxane scaffold.
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate
-
Glycerol
-
Benzene
-
Magnesium Sulfate
-
Water
Procedure:
-
A mixture of catechol (11 g), 1,2-dibromoethane (23.5 g), anhydrous potassium carbonate (15 g), and freshly distilled glycerol (10 ml) is placed in a round-bottom flask fitted with a reflux condenser.[1]
-
The reaction mixture is heated in an oil bath to 150-160°C with continuous stirring and maintained at this temperature for 6 hours. It is crucial to avoid overheating to prevent resinification, which can significantly reduce the yield.[1]
-
After cooling to room temperature, 40 ml of water is added to the reaction mixture.[1]
-
The resulting solution is transferred to a separatory funnel and extracted twice with 30 ml portions of benzene.[1]
-
The combined benzene extracts are dried over anhydrous magnesium sulfate.[1]
-
The benzene is removed by distillation, and the residue is purified by vacuum distillation to yield 1,4-benzodioxane.[1]
Quantitative Data for the Synthesis of 1,4-Benzodioxane
| Parameter | Value | Reference |
| Yield | ~60% | [1] |
| Boiling Point | 100°C at 20 mmHg | [1] |
| Refractive Index (nD) | 1.5524 at 20°C | [1] |
| Molar Mass | 136.15 g/mol |
From Scaffold to Drug: The Discovery of Piperoxan and Early Bioactive Derivatives
The therapeutic potential of the 1,4-benzodioxane scaffold was first realized in the 1930s through the work of Ernest Fourneau and Daniel Bovet at the Pasteur Institute. Their investigation into derivatives of 1,4-benzodioxane led to the synthesis of piperoxan (also known as Fourneau 933 or Benodaine), the first compound recognized for its α-adrenergic blocking activity and also the first antihistamine to be discovered.[2] This seminal discovery opened the door for the development of a wide range of pharmaceuticals based on this versatile core.
Experimental Protocol: Synthesis of Piperoxan
The synthesis of piperoxan involves a multi-step process starting from catechol. The following is a general representation of the synthetic route.
Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane
-
Catechol is condensed with epichlorohydrin in the presence of an aqueous base.[2]
-
The reaction proceeds via the opening of the epoxide ring by the phenoxide anion to yield 2-hydroxymethyl-1,4-benzodioxane.[2]
Step 2: Synthesis of 2-Chloromethyl-1,4-benzodioxane
-
The hydroxyl group of 2-hydroxymethyl-1,4-benzodioxane is halogenated using thionyl chloride to produce 2-chloromethyl-1,4-benzodioxane.[2]
Step 3: Synthesis of Piperoxan
-
The final step involves the displacement of the chloride from 2-chloromethyl-1,4-benzodioxane with piperidine to yield piperoxan.[2]
Other Early Bioactive 1,4-Benzodioxane Derivatives
Following the discovery of piperoxan, research into other derivatives of 1,4-benzodioxane intensified, leading to the development of other notable compounds such as Prosympal and Dibozane. The synthesis of these compounds often utilizes 1,4-benzodioxan-2-carboxylic acid as a key intermediate.[3]
Mechanism of Action: α-Adrenergic Blockade
The primary pharmacological action of early 1,4-benzodioxane derivatives like piperoxan is the blockade of α-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine.
The Adrenergic Signaling Pathway
Under normal physiological conditions, the binding of an agonist like norepinephrine to an α-adrenergic receptor initiates a signaling cascade. For α1-adrenergic receptors, this typically involves the activation of a Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), ultimately leading to a physiological response such as smooth muscle contraction.
Competitive Antagonism by 1,4-Benzodioxane Derivatives
Piperoxan and related compounds act as competitive antagonists at α-adrenergic receptors. This means they bind to the same site on the receptor as the endogenous agonists but do not activate it. By occupying the binding site, they prevent the natural agonists from binding and initiating the signaling cascade. This blockade of α-adrenergic signaling leads to effects such as vasodilation and a decrease in blood pressure.
Quantitative Data on Biological Activity
| Compound | Target | Activity | Value | Reference |
| Piperoxan | α-Adrenergic Receptors | Antagonist | - | |
| Prosympal | α-Adrenergic Receptors | Antagonist | - | |
| Dibozane | α-Adrenergic Receptors | Antagonist | - |
Conclusion
The discovery of the 1,4-benzodioxane scaffold and its early derivatives represents a pivotal chapter in the history of medicinal chemistry. The straightforward synthesis of the core structure provided a versatile platform for the creation of novel compounds with significant biological activity. The pioneering work of Fourneau and Bovet in identifying the α-adrenergic blocking properties of piperoxan not only introduced a new class of therapeutic agents but also laid the foundation for the development of countless other drugs that continue to impact medicine today. This enduring legacy underscores the power of fundamental chemical synthesis in driving pharmacological innovation.
References
Methodological & Application
Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols involving 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, and as potential anti-inflammatory agents.[1] The protocols detailed below cover the chemical synthesis, in vitro biological evaluation, and the underlying signaling pathways.
I. Chemical Synthesis
The synthesis of this compound and its amide derivatives involves a multi-step process commencing with 2,3-dihydroxybenzoic acid. The following protocols are based on established synthetic routes.[1]
Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate
This protocol outlines the synthesis of the methyl ester precursor to the target carboxylic acid.
Materials:
-
2,3-dihydroxybenzoic acid
-
Methanol
-
Concentrated Sulfuric acid
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium carbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.[1]
-
Reflux the reaction mixture for 12 hours.[1]
-
Cool the mixture to room temperature and concentrate it under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash it three times with sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.[1]
Step 2: Cyclization to form the benzodioxine ring
-
Add 1,2-dibromoethane (0.17 mL, 2.0 mmol) to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide.[1]
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure to yield methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate.[1]
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.
Materials:
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate in a mixture of methanol and water (or THF/water).
-
Add an excess of sodium hydroxide or lithium hydroxide to the solution.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Synthesis of this compound and its Amide Derivative.
II. Biological Activity and Data
Derivatives of this compound have been evaluated for their inhibitory activity against PARP1. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).
| Compound ID | Chemical Name | Target | IC₅₀ (µM) | Reference |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 | [1] |
| 3 | (Structure not specified) | PARP1 | 12 | [1] |
| 10 | (Structure not specified) | PARP1 | 0.88 | [1] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide | PARP1 | 0.082 | [1] |
III. Experimental Protocols for Biological Assays
Protocol 3: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol is designed to evaluate the inhibitory potential of test compounds against the PARP1 enzyme.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capability
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted compounds to the histone-coated wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PARP1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30-60 minutes at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
Mechanism of PARP1 Inhibition.
Protocol 4: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This protocol assesses the anti-inflammatory activity of test compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: LPS, a component of gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. The concentration of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Plate reader with absorbance measurement at 540 nm
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS).
-
After incubation, collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO production inhibition by the test compounds.
IV. Conclusion
The protocols and data presented herein provide a framework for the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents. The detailed methodologies for chemical synthesis and in vitro biological assays, coupled with the quantitative data on PARP1 inhibition, offer a valuable resource for researchers in the field of drug discovery and development. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for the Characterization of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate and comprehensive characterization of this molecule is crucial for its application in research and as a potential pharmaceutical intermediate. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 4442-53-9 | [1] |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 90-94 °C | [2] |
| Boiling Point | 334.1 ± 41.0 °C (Predicted) | [2] |
| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [2] |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Caption: Workflow for HPLC purity analysis.
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Volumetric flasks
-
Pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Start with 95% A, hold for 2 min, ramp to 5% A over 15 min, hold for 3 min, return to initial conditions over 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
References
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid and its Derivatives as PARP1 Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in single-strand break repair.[1] Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1] The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a promising framework for the development of novel PARP1 inhibitors. This document provides an overview of the available data on 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and its carboxamide derivative as PARP1 inhibitors, along with relevant experimental protocols for their evaluation.
Featured Compound
While direct inhibitory data for this compound against PARP1 is not extensively available in current literature, its derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , has been identified as a PARP1 inhibitor.[1] High-throughput virtual screening followed by in vitro enzymatic assays identified this compound as a lead molecule for further development.[1]
Data Presentation
The inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and a more potent analog are summarized below.
| Compound | PARP1 IC50 (μM) |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (a developed analog) | 0.082 |
Table 1: In vitro PARP1 inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and a subsequently developed, more potent analog. Data sourced from a recombinant PARP1 enzyme assay.[1]
Signaling Pathway
PARP1 is a central player in the DNA damage response pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Scaffold of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 2,3-dihydro-1,4-benzodioxine core structure is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. While 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid itself is primarily a synthetic intermediate, its derivatives have shown significant potential in various therapeutic areas, most notably in cancer and cardiovascular diseases.
One prominent application of this scaffold is in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. PARP1 is a key enzyme in the repair of single-strand DNA breaks, and its inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.[3][4] The carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as a lead compound for PARP1 inhibition.[3][4] Further optimization of this lead through analogue synthesis and scaffold hopping has led to the discovery of even more potent inhibitors.[3][4]
Another significant therapeutic application of the 2,3-dihydro-1,4-benzodioxine moiety is in the management of hypertension. The approved drug Urapidil, which features this core structure, is a dual-acting antihypertensive agent.[5][6][7] It functions as a selective antagonist of α1-adrenergic receptors, leading to vasodilation, and as an agonist of central serotonin 5-HT1A receptors, which reduces sympathetic outflow.[5][6] This dual mechanism of action allows for effective blood pressure control with a reduced incidence of reflex tachycardia.[6][7]
The versatility of the 2,3-dihydro-1,4-benzodioxine scaffold continues to be explored, with derivatives being investigated for a range of other biological activities, including anti-inflammatory effects and interactions with other G-protein coupled receptors.[8] Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents.
Data Presentation
Table 1: PARP1 Inhibition by 2,3-Dihydro-1,4-benzodioxine Derivatives [3][4]
| Compound | Target | IC50 (µM) |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][9]oxazine-8-carboxamide (a derivative) | PARP1 | 0.082 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide[3]
This protocol describes the synthesis of the PARP1 inhibitor lead compound starting from 2,3-dihydroxybenzoic acid.
Step 1: Methyl 2,3-dihydroxybenzoate
-
Dissolve 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol.
-
Add concentrated sulfuric acid (0.3 mL) at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain the product.
Step 2: Methyl 2,3-dihydrobenzo[b][3][9]dioxine-5-carboxylate
-
To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K2CO3 (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (0.17 mL, 2.0 mmol).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.
Step 3: 2,3-Dihydrobenzo[b][3][9]dioxine-5-carboxamide
-
Prepare the title compound from methyl 2,3-dihydrobenzo[b][3][9]dioxine-5-carboxylate (0.288 g, 2.0 mmol) using a general procedure for amide formation (e.g., treatment with ammonia or an amine source).
Protocol 2: Recombinant PARP1 Enzyme Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against the PARP1 enzyme.
-
Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., histone H1), NAD+ (biotinylated), streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a detectable enzyme (e.g., HRP), substrate for the detection enzyme (e.g., TMB), and test compounds.
-
Procedure:
-
Coat a 96-well streptavidin plate with biotinylated NAD+.
-
In a separate plate, prepare the reaction mixture containing recombinant PARP1, activated DNA, and the test compound at various concentrations in a reaction buffer.
-
Initiate the reaction by adding NAD+.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.
-
Transfer the reaction mixture to the biotinylated NAD+ coated plate and incubate to allow the poly(ADP-ribosyl)ated enzyme to bind.
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that recognizes the poly(ADP-ribose) chains.
-
Wash the plate and add a secondary antibody conjugated to a detection enzyme.
-
Wash the plate and add the substrate for the detection enzyme.
-
Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Signaling pathway of PARP1-mediated DNA repair and its inhibition.
Caption: Dual mechanism of action of the antihypertensive drug Urapidil.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 6. Urapidil - Wikipedia [en.wikipedia.org]
- 7. Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
Application Notes and Protocols for In Vitro Evaluation of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for a range of in vitro assays relevant to the biological evaluation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and its derivatives. The assays cover key therapeutic areas including oncology, infectious diseases, and cardiovascular disorders.
Application Note 1: PARP1 Inhibition for Cancer Therapy
Background: Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality. Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent PARP1 inhibitors, making them promising candidates for anticancer drug development.[1][2]
Therapeutic Rationale: The selective killing of cancer cells by PARP1 inhibitors in HRR-deficient tumors offers a targeted therapeutic strategy with a potentially wider therapeutic window compared to conventional chemotherapy. The 2,3-dihydro-1,4-benzodioxine scaffold serves as a key structural motif for designing novel PARP1 inhibitors.[1]
Signaling Pathway Diagram:
Caption: PARP1 inhibition by benzodioxine derivatives disrupts DNA repair.
Application Note 2: Antiplatelet Activity via GPIIb/IIIa Antagonism
Background: Platelet aggregation is a central process in thrombosis. The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, upon activation, binds to fibrinogen, leading to platelet cross-linking and thrombus formation. Antagonists of the GPIIb/IIIa receptor are effective antiplatelet agents. Certain 1,4-benzodioxine derivatives have demonstrated the ability to inhibit platelet aggregation induced by agonists like ADP and thrombin by targeting the GPIIb/IIIa receptor.[3]
Therapeutic Rationale: The development of novel GPIIb/IIIa antagonists from the 1,4-benzodioxine class could lead to new therapies for the prevention and treatment of arterial thrombosis, which underlies myocardial infarction and ischemic stroke. These compounds offer a targeted approach to modulating platelet function.[3]
Experimental Workflow Diagram:
Caption: Workflow for assessing antiplatelet activity of derivatives.
Application Note 3: Anticancer Activity Screening and Mechanism of Action
Background: The 1,4-benzodioxane scaffold is present in a variety of compounds with potential anticancer properties. Derivatives, such as 1,4-benzodioxane-hydrazones, have shown potent growth-inhibitory effects against a range of cancer cell lines.[4] The mechanism of action for some of these derivatives has been linked to the inhibition of key signaling molecules like mTOR kinase, as well as the induction of apoptosis and cell cycle arrest.[4]
Therapeutic Rationale: Screening against diverse cancer cell lines, such as the NCI-60 panel, allows for the identification of compounds with broad-spectrum activity or specific potency against certain cancer types, like melanoma.[4] Subsequent mechanistic studies, including enzyme inhibition and cell-based assays, are crucial for understanding the therapeutic potential and guiding further optimization.
Logical Relationship Diagram:
Caption: Mechanisms of anticancer action for benzodioxane derivatives.
Experimental Protocols
Protocol 1: PARP1 Inhibition Assay (Enzymatic)
This protocol is adapted from a recombinant PARP1 enzyme assay.[1]
1. Materials:
- Recombinant Human PARP1 Enzyme
- PARP1 Assay Buffer
- Histone H1 (substrate)
- Biotinylated NAD+
- Streptavidin-HRP conjugate
- TMB Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- This compound derivatives (test compounds)
- 3-Aminobenzamide or Olaparib (positive control)
- 96-well assay plates (high-binding)
- Plate reader
2. Procedure:
- Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).
- Compound Preparation: Prepare serial dilutions of the test compounds and positive control in PARP1 assay buffer. Add the diluted compounds to the appropriate wells. Include wells for "no enzyme" and "vehicle control" (e.g., DMSO).
- Enzyme Reaction: Add the PARP1 enzyme to all wells except the "no enzyme" control.
- Initiation: Add biotinylated NAD+ to all wells to start the reaction. Incubate the plate for 1-2 hours at room temperature.
- Detection: Wash the plate three times. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
- Signal Development: Wash the plate three times. Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
- Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary: PARP1 Inhibition
| Compound ID | Derivative Class | PARP1 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [1][2] |
| 3 | (Related Precursor) | 12 | [1][2] |
| 10 | (Phthalazinone Scaffold) | 0.88 | [1][2] |
| 49 | (Optimized Benzoxazine Derivative) | 0.082 |[1][2] |
Protocol 2: Platelet Aggregation Assay
This protocol is based on the evaluation of 1,4-benzodioxine derivatives as antiplatelet agents.[3]
1. Materials:
- Fresh human whole blood from healthy, drug-free volunteers.
- Anticoagulant (e.g., 3.8% sodium citrate).
- Adenosine diphosphate (ADP) and Thrombin (platelet agonists).
- Test 1,4-benzodioxine derivatives.
- Saline solution or appropriate vehicle.
- Light transmission aggregometer.
2. Procedure:
- Platelet-Rich Plasma (PRP) Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 1000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
- Standardization: Adjust the platelet count in the PRP if necessary. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.
- Assay: Place an aliquot of PRP into the aggregometer cuvette and allow it to stabilize at 37°C.
- Incubation: Add the test compound (at various concentrations) or vehicle to the PRP and incubate for 5 minutes.
- Aggregation Induction: Add the agonist (e.g., ADP to a final concentration of 10 µM or thrombin to 0.1 U/mL) to initiate aggregation.
- Measurement: Record the change in light transmittance for 5-10 minutes. The maximum aggregation is recorded.
- Data Analysis: Calculate the percentage inhibition of aggregation for each compound concentration compared to the vehicle control. Determine the IC₅₀ values from the dose-response curves.
Quantitative Data Summary: Antiplatelet Activity
| Compound ID | Agonist | Antiplatelet IC₅₀ (µM) | GPIIb/IIIa Antagonism IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 9-2p | ADP | 41.7 | 2.3 | [3] |
| 9-2p | Thrombin | 22.2 | 2.3 |[3] |
Protocol 3: mTOR Kinase Inhibition Assay (Biochemical)
This protocol is a general representation for evaluating compounds like 1,4-benzodioxane-hydrazones against mTOR kinase.[4]
1. Materials:
- Recombinant mTOR kinase.
- Kinase assay buffer.
- ATP and a suitable substrate (e.g., a peptide substrate like 4E-BP1).
- Test 1,4-benzodioxane-hydrazone derivatives.
- A detection system, such as ADP-Glo™ Kinase Assay (Promega) or similar technology that measures kinase activity.
- 384-well assay plates.
- Plate reader compatible with the detection chemistry (e.g., luminescence).
2. Procedure:
- Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
- Reaction Setup: To the wells of a 384-well plate, add the mTOR enzyme, the test compound, and the appropriate substrate.
- Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
- Signal Detection: Stop the kinase reaction and measure the remaining ATP (an indicator of enzyme activity) using the detection reagent (e.g., add ADP-Glo™ Reagent).
- Luminescence Measurement: After a brief incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Reading: Measure the luminescence signal using a plate reader. The signal is inversely correlated with kinase activity.
- Data Analysis: Calculate the percent inhibition of mTOR activity for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Quantitative Data Summary: Anticancer and Enzyme Inhibition Activity
| Compound ID | Assay | Result | Reference |
|---|---|---|---|
| 7e | mTOR Kinase Inhibition | IC₅₀ = 5.47 µM | [4] |
| 7e | MDA-MB-435 (Melanoma) Cell Growth | GI₅₀ = 0.20 µM | [4] |
| 7e | M14 (Melanoma) Cell Growth | GI₅₀ = 0.46 µM | [4] |
| 7e | SK-MEL-2 (Melanoma) Cell Growth | GI₅₀ = 0.57 µM | [4] |
| 7e | UACC-62 (Melanoma) Cell Growth | GI₅₀ = 0.27 µM |[4] |
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR and Mass Spectrometry Analysis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes key data presented in structured tables, comprehensive experimental protocols, and visualizations of the analytical workflow and predicted fragmentation pathways.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. Accurate structural elucidation and characterization are crucial for its application. This application note details the analytical methodologies for confirming the identity and purity of this compound using NMR and mass spectrometry.
Data Presentation
NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (based on the corresponding carboxamide in DMSO-d₆).[3]
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6 | ~7.4 | dd | ~7.9, 1.8 |
| H-7 | ~6.9 | t | ~7.9 |
| H-8 | ~7.0 | dd | ~8.0, 1.7 |
| -OCH₂- | ~4.3 | m | |
| -OCH₂- | ~4.2 | m | |
| -COOH | >12.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on the corresponding carboxamide in DMSO-d₆).[3]
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C=O | ~167 |
| C-4a | ~144 |
| C-8a | ~142 |
| C-5 | ~124 |
| C-7 | ~123 |
| C-8 | ~121 |
| C-6 | ~120 |
| -OCH₂- | ~65 |
| -OCH₂- | ~64 |
Mass Spectrometry Data
The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the carboxylic acid group and the stable benzodioxin ring system.[4][5]
Table 3: Predicted Mass Spectrometry Fragmentation of this compound.
| m/z | Predicted Fragment Ion | Interpretation |
| 180 | [C₉H₈O₄]⁺• | Molecular Ion (M⁺•) |
| 163 | [C₉H₇O₃]⁺ | Loss of -OH radical (M-17) |
| 135 | [C₈H₇O₂]⁺ | Loss of -COOH radical (M-45) |
| 134 | [C₈H₆O₂]⁺• | Loss of H₂O and CO (decarboxylation) |
| 107 | [C₇H₇O]⁺ | Further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 14 ppm
-
Number of Scans: 16-64 (sample concentration dependent)
-
Relaxation Delay (d1): 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024 or more (sample concentration dependent)
-
Relaxation Delay (d1): 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
-
Instrument Parameters (for a standard EI-quadrupole MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
-
Data Analysis:
Visualization
Caption: Experimental workflow for NMR and MS analysis.
Caption: Predicted MS fragmentation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Anti-inflammatory Activity of 2,3-Dihydro-1,4-benzodioxin Methyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anti-inflammatory properties of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids, including quantitative data from key studies, detailed experimental protocols for assessing their activity, and insights into their potential mechanisms of action.
Introduction
2,3-Dihydro-1,4-benzodioxin derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, certain methyl carboxylic acid derivatives have demonstrated notable anti-inflammatory effects. Research suggests that these compounds may exert their effects through the modulation of key inflammatory pathways, positioning them as potential candidates for the development of novel anti-inflammatory therapeutics. This document outlines the key findings and methodologies for studying the anti-inflammatory activity of this compound class.
Data Presentation: In Vivo Anti-inflammatory Activity
The primary in vivo model used to evaluate the anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids is the carrageenan-induced rat paw edema assay. This model is a well-established method for screening potential anti-inflammatory drugs. The following table summarizes the quantitative data from key studies, comparing the activity of a lead compound to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.
| Compound | Dose (mg/kg) | Time (hours) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | 100 | 3 | 45 | Ibuprofen (100 mg/kg) | 48 |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | 100 | 3 | 35 | Ibuprofen (100 mg/kg) | 48 |
Table 1: In vivo anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acid derivatives in the carrageenan-induced rat paw edema assay. The data indicates that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibits anti-inflammatory potency comparable to that of ibuprofen.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in the evaluation of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for acute inflammation.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The volume of the paw is measured before and after carrageenan administration to quantify the extent of swelling. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-180 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (2,3-dihydro-1,4-benzodioxin methyl carboxylic acids)
-
Reference drug (e.g., Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): control (vehicle), reference drug, and test compound groups.
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The control group receives only the vehicle.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at specified time intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
While not explicitly detailed for the methyl carboxylic acid derivatives in the primary literature, the mechanism of action for similar 1,4-benzodioxan compounds involves the inhibition of cyclooxygenase (COX) enzymes.[2] This in vitro assay can be used to determine the inhibitory potential of the test compounds against COX-1 and COX-2.
Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes. The production of prostaglandins can be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or by measuring oxygen consumption.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin screening ELISA kit or oxygen electrode
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors at various concentrations.
-
In a reaction vessel, pre-incubate the enzyme (COX-1 or COX-2) with the test compound or reference inhibitor in the reaction buffer containing cofactors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific duration (e.g., 2 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by boiling).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow:
Caption: Workflow for In Vitro COX Inhibition Assay.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the arachidonic acid cascade. This pathway leads to the production of pro-inflammatory prostaglandins. By inhibiting COX enzymes, particularly COX-2 which is upregulated at sites of inflammation, these compounds can reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain.
Derivatives of the 1,4-benzodioxan scaffold have been specifically identified as selective COX-2 inhibitors.[2] This selectivity is a desirable trait in the development of anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are often linked to the inhibition of the constitutively expressed COX-1 enzyme.
The inhibition of prostaglandin synthesis ultimately impacts downstream signaling. Prostaglandins act on various cell types to mediate inflammatory responses, including vasodilation, increased vascular permeability, and potentiation of pain. A reduction in prostaglandin levels would therefore dampen these inflammatory processes.
Arachidonic Acid Cascade and COX Inhibition:
Caption: Inhibition of the Arachidonic Acid Cascade.
References
"application of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid in cancer research"
Application of 2,3-Dihydro-1,4-benzodioxine Derivatives in Cancer Research
Application Notes
The 2,3-dihydro-1,4-benzodioxine scaffold serves as a crucial pharmacophore in the development of novel anti-cancer agents. While research on 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid itself is limited in the context of direct anti-cancer applications, its carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as a promising lead compound for the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.[1][2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is critical for the repair of single-strand DNA breaks. In cancer cells, particularly those with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized and evaluated for their inhibitory activity against PARP1. Through strategies like analogue synthesis and scaffold hopping, researchers have successfully developed more potent inhibitors based on this core structure.[1][2] These findings underscore the potential of the 2,3-dihydro-1,4-benzodioxine moiety as a foundational element for the design of targeted cancer therapies. Further investigations into the structure-activity relationships of these derivatives could lead to the discovery of new clinical candidates for treating a variety of cancers.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of selected 2,3-Dihydro-1,4-benzodioxine derivatives against the PARP1 enzyme.
| Compound ID | Chemical Name | PARP1 IC50 (µM) |
| 3 | Not specified in the provided text | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 10 | Not specified in the provided text | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide | 0.082 |
Table 1: Inhibitory concentration (IC50) of various compounds against PARP1 enzyme activity. Data sourced from Bioorganic Chemistry, 2020.[1][2]
Experimental Protocols
1. General Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide (Compound 4)
This protocol describes the synthesis of the lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, starting from methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate.
-
Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate (14)
-
Suspend methyl 2,3-dihydroxybenzoate (1 equivalent) and potassium carbonate (1.1 equivalents) in dimethylformamide (DMF).
-
Add 1,2-dibromoethane (1 equivalent) to the suspension.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide (4)
2. PARP1 Inhibition Assay
This protocol outlines a method to screen for and evaluate the inhibitory activity of compounds against the PARP1 enzyme.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Test compounds
-
3-Aminobenzamide (internal standard)
-
Assay buffer
-
Wash buffer
-
Substrate for detection (e.g., HRP-conjugated antibody and colorimetric substrate)
-
-
Procedure:
-
Coat streptavidin plates with histone H1.
-
Add the test compounds at a desired concentration (e.g., 2.5 µM for initial screening) in triplicate to the wells. Include a known PARP1 inhibitor, such as 3-aminobenzamide, as a positive control.
-
Add the PARP1 enzyme and biotinylated NAD+ to initiate the reaction.
-
Incubate the plate to allow for the poly(ADP-ribosyl)ation of histone H1.
-
Wash the plate to remove unbound reagents.
-
Add an HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.
-
Wash the plate again.
-
Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of PARPylated histone.
-
Calculate the percentage of inhibition for each compound relative to the control.
-
For compounds showing significant inhibition (e.g., >60% at 2.5 µM), perform a dose-response analysis to determine the IC50 value.[1]
-
Visualizations
Caption: Lead discovery and optimization workflow.
Caption: High-throughput virtual screening workflow.
Caption: Mechanism of PARP1 inhibition.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of 2,3-dihydrobenzo[b]dioxine-5-carboxamide for PARP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers deficient in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. This document provides a detailed protocol for the chemical synthesis of a potent PARP1 inhibitor, 2,3-dihydrobenzo[b]dioxine-5-carboxamide. Additionally, it outlines a general methodology for evaluating its inhibitory activity against PARP1 and discusses the relevant signaling pathways.
Introduction
The DNA damage response (DDR) is a complex network of cellular pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. PARP1 is an abundant nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon binding to a DNA break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation. This PARylation signal recruits other DNA repair proteins to the site of damage to facilitate repair.
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[3][4] These cells become heavily reliant on the PARP1-mediated BER pathway to repair SSBs. When PARP1 is inhibited, these SSBs persist and, during DNA replication, are converted into toxic DSBs.[3] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[3]
The 2,3-dihydrobenzo[b]dioxine-5-carboxamide scaffold has been identified as a promising starting point for the development of novel PARP1 inhibitors.[1][2] This document provides detailed procedures for the synthesis and biological evaluation of this compound.
Data Presentation
The inhibitory activity of 2,3-dihydrobenzo[b]dioxine-5-carboxamide and its analogues against PARP1 is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the PARP1 enzyme activity.
| Compound ID | Chemical Structure | Compound Name | PARP1 IC50 (µM) |
| 1 | 2,3-dihydrobenzo[b]dioxine-5-carboxamide | 2,3-dihydrobenzo[b]dioxine-5-carboxamide | 5.8 [1][2] |
| 2 | Analogue 1 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide | 0.082 [1][2] |
| 3 | Analogue 2 | A related benzimidazole-4-carboxamide derivative | 12 [1] |
| 4 | Analogue 3 | A phthalazinone derivative | 0.88 [1] |
Experimental Protocols
Synthesis of 2,3-dihydrobenzo[b]dioxine-5-carboxamide
The synthesis of 2,3-dihydrobenzo[b]dioxine-5-carboxamide is a multi-step process starting from 2,3-dihydroxybenzoic acid.
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,3-dihydroxybenzoate.
Step 2: Cyclization to form the dihydrobenzo[b]dioxine ring
-
Suspend methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide (DMF).
-
Add 1,2-dibromoethane to the suspension.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate.[1]
Step 3: Hydrolysis of the ester
-
Dissolve methyl 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxylic acid.
Step 4: Amidation to yield the final product
-
Activate the carboxylic acid using a suitable coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF.
-
Add a source of ammonia (e.g., ammonium chloride) to the activated acid.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,3-dihydrobenzo[b]dioxine-5-carboxamide as a white powder.[1]
Characterization Data for 2,3-dihydrobenzo[b]dioxine-5-carboxamide: [1]
-
Melting Point: 130–132 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55.
PARP1 Inhibition Assay (General Protocol)
A variety of assay formats can be used to determine the IC50 value of a PARP1 inhibitor, including fluorescence-based, colorimetric, and chemiluminescent assays.[5][6][7] The following is a generalized protocol for a fluorometric assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)
-
Fluorescent NAD+ analogue or a developing reagent that produces a fluorescent signal upon reaction with a product of the PARP reaction (e.g., nicotinamide).
-
Test compound (2,3-dihydrobenzo[b]dioxine-5-carboxamide) dissolved in DMSO.
-
Positive control inhibitor (e.g., Olaparib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well microplate, add the assay buffer, activated DNA, and the diluted test compound or control.
-
Add the PARP1 enzyme to initiate the reaction. Include wells with no enzyme as a negative control and wells with no inhibitor as a positive control for enzyme activity.
-
Incubate the plate at the optimal temperature (e.g., 37 °C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the developing reagent or measure the fluorescence of the NAD+ analogue.
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 2,3-dihydrobenzo[b]dioxine-5-carboxamide.
PARP1 Signaling Pathway and Inhibition
Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Drugs from 1,4-Benzodioxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 1,4-benzodioxine derivatives as potential anticancer agents. This document covers the synthesis, in vitro evaluation, and mechanistic analysis of these compounds, offering a practical guide for researchers in the field of oncology drug discovery.
Introduction to 1,4-Benzodioxine Derivatives in Oncology
The 1,4-benzodioxane scaffold has emerged as a versatile template in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3] These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. Key mechanisms of action identified for 1,4-benzodioxine derivatives include the inhibition of tubulin polymerization, modulation of poly(ADP-ribose) polymerase 1 (PARP1) activity, and antagonism of α1-adrenoceptors.[3][4] This document outlines the protocols to explore these mechanisms and evaluate the anticancer potential of novel 1,4-benzodioxine analogues.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic and inhibitory activities of selected 1,4-benzodioxine derivatives against various cancer cell lines and molecular targets.
Table 1: Cytotoxic Activity of 1,4-Benzodioxine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 11a | HepG2 (Liver) | MTT | < 10 | [4][5] |
| PC-3 (Prostate) | MTT | < 10 | [4][5] | |
| MCF-7 (Breast) | MTT | < 10 | [4][5] | |
| A549 (Lung) | MTT | < 10 | [4][5] | |
| 7e | MDA-MB-435 (Melanoma) | NCI-60 | 0.20 | [6] |
| M14 (Melanoma) | NCI-60 | 0.46 | [6] | |
| SK-MEL-2 (Melanoma) | NCI-60 | 0.57 | [6] | |
| UACC-62 (Melanoma) | NCI-60 | 0.27 | [6] | |
| Average (56 cell lines) | NCI-60 | 6.92 | [6] |
Table 2: Inhibitory Activity of 1,4-Benzodioxine Derivatives against Molecular Targets
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| 11a | Tubulin Polymerization | In vitro assay | 6.37 | [4][5] |
| 49 | PARP1 | Enzyme assay | 0.082 | |
| 4 | PARP1 | Enzyme assay | 5.8 | |
| 10 | PARP1 | Enzyme assay | 0.88 | |
| 3 | PARP1 | Enzyme assay | 12 | |
| 7e | mTOR Kinase | Enzyme assay | 5.47 | [6] |
| 35 | Telomerase | In vitro assay | 1.27 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1,4-benzodioxine derivatives.
General Synthesis Protocol for 1,4-Benzodioxine Derivatives
A common route for the synthesis of 1,4-benzodioxine derivatives starts from commercially available starting materials like gallic acid.[7] The following is a representative multi-step synthesis.
Experimental Workflow for Synthesis
Caption: General synthetic scheme for 1,4-benzodioxine derivatives.
Step 1: Esterification of Gallic Acid
-
Dissolve gallic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for the appropriate time (e.g., 8 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the resulting methyl 3,4,5-trihydroxybenzoate by column chromatography.
Step 2: Cyclization to form the 1,4-Benzodioxane Ring
-
Dissolve the ester from Step 1 in a suitable solvent like acetone.
-
Add an excess of 1,2-dibromoethane and potassium carbonate (K2CO3).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the resulting substituted 1,4-benzodioxane derivative by column chromatography.[7]
Step 3: Hydrolysis of the Ester
-
Dissolve the 1,4-benzodioxane derivative in a mixture of a suitable solvent (e.g., THF/water) and a base (e.g., LiOH or NaOH).
-
Stir the reaction at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter and dry the product.
Step 4: Amide Coupling
-
Activate the carboxylic acid from Step 3 using a coupling agent (e.g., HATU, HOBt/EDC) in an appropriate solvent (e.g., DMF).
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the final amide derivative by column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-benzodioxine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle distribution.[13][14]
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Mechanistic Studies: Signaling Pathways and Enzyme Inhibition
Tubulin Polymerization Inhibition
Some 1,4-benzodioxine derivatives exert their anticancer effect by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[4]
Tubulin Polymerization Assay Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein, a GTP-containing buffer, and the test compound.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Inhibition of tubulin polymerization by 1,4-benzodioxine derivatives.
PARP1 Inhibition
PARP1 is a key enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms.
PARP1 Inhibition Assay Protocol:
-
Assay Setup: Use a commercially available PARP1 activity assay kit (colorimetric or chemiluminescent).
-
Reaction: Incubate recombinant PARP1 enzyme with a histone-coated plate, activated DNA, biotinylated NAD+, and the test compound.
-
Detection: Detect the incorporated biotinylated PAR using streptavidin-HRP and a suitable substrate.
-
Data Analysis: Measure the signal and calculate the percent inhibition and IC50 value of the compound.[15]
Signaling Pathway: PARP1 Inhibition and Synthetic Lethality
Caption: Mechanism of action of PARP1 inhibitors.
α1-Adrenoceptor Antagonism
Antagonism of α1-adrenoceptors has been shown to induce apoptosis in cancer cells through mechanisms that may be independent of the receptor's classical signaling pathway.[16]
Signaling Pathway: α1-Adrenoceptor Antagonism in Cancer
Caption: Anticancer effects via α1-adrenoceptor antagonism.
Conclusion
The 1,4-benzodioxine scaffold represents a promising starting point for the development of novel anticancer drugs with diverse mechanisms of action. The protocols and data presented in these application notes provide a framework for the systematic evaluation of new derivatives. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of lead compounds is warranted to advance this class of molecules towards clinical development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. kumc.edu [kumc.edu]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. static.igem.org [static.igem.org]
- 13. benchchem.com [benchchem.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. benchchem.com [benchchem.com]
- 16. Repurposing of α1-Adrenoceptor Antagonists: Impact in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of methyl 2,3-dihydroxybenzoate (Esterification step) | Incomplete reaction due to insufficient reaction time or catalyst. | Ensure the reaction is refluxed for at least 12 hours. Use a sufficient amount of concentrated sulfuric acid as a catalyst.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | During the aqueous workup with sodium carbonate solution, ensure thorough extraction with ethyl acetate to minimize product loss in the aqueous layer.[1] | |
| Low yield of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (Cyclization step) | Incomplete reaction. | The reaction with 1,2-dibromoethane should be carried out under reflux for at least 10 hours to ensure complete consumption of the starting material.[1] |
| Side reactions of 1,2-dibromoethane. | Under basic conditions (K₂CO₃), 1,2-dibromoethane can undergo elimination reactions. Ensure the dropwise addition of 1,2-dibromoethane and maintain the recommended reaction temperature to minimize this side reaction. | |
| Impure starting materials. | Use purified methyl 2,3-dihydroxybenzoate for the best results. | |
| Incomplete hydrolysis of the ester to the final carboxylic acid | Insufficient hydrolysis reagent or reaction time. | Use an adequate amount of lithium hydroxide and allow the reaction to stir at room temperature for at least 10 hours.[1] Monitor the reaction by TLC to confirm the disappearance of the starting ester. |
| Difficulty in isolating the product after acidification. | After acidification with 2N aqueous hydrochloric acid, ensure thorough extraction with ethyl acetate to recover the carboxylic acid product.[1] | |
| Presence of impurities in the final product | Unreacted starting materials or byproducts from side reactions. | Purify the final product by recrystallization or column chromatography to remove any unreacted starting materials or side products. |
| O-alkylation at the carboxylic acid group. | While less likely, under certain conditions, the carboxylic acid could be alkylated. Ensure complete hydrolysis of the ester before proceeding to the next step if the carboxylic acid is not the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The synthesis commonly starts from 2,3-dihydroxybenzoic acid.[1]
Q2: What are the key steps in the synthesis of this compound?
A2: The synthesis typically involves three main steps:
-
Esterification: Protection of the carboxylic acid group of 2,3-dihydroxybenzoic acid, usually by converting it to a methyl ester.[1]
-
Cyclization (Williamson Ether Synthesis): Reaction of the resulting methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base to form the dihydrobenzodioxine ring.[1]
-
Hydrolysis: Conversion of the methyl ester back to the carboxylic acid to yield the final product.[1]
Q3: What are some common side reactions to be aware of during the cyclization step?
A3: A potential side reaction is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially in the presence of a strong base. Another possibility is the formation of polymeric byproducts. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help minimize these side reactions.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable technique to monitor the progress of each step by observing the disappearance of the starting material spot and the appearance of the product spot.[1]
Q5: What purification methods are recommended for the final product?
A5: The crude product obtained after workup can be purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.
Experimental Protocols
Synthesis of Methyl 2,3-dihydroxybenzoate
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added cautiously at a low temperature (e.g., 5 °C). The mixture is then refluxed for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed multiple times with a sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield methyl 2,3-dihydroxybenzoate.[1]
Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
A suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF) is prepared. To this suspension, 1,2-dibromoethane (1.0 eq) is added. The reaction mixture is then stirred under reflux for 10 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to give the crude product.[1]
Synthesis of this compound
The methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 10 hours. After removing the THF under vacuum, the aqueous residue is diluted with ethyl acetate and extracted with water. The aqueous layer is then acidified with 2N aqueous hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford this compound.[1]
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions and issues during synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the chromatographic purification of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound?
A1: The choice between normal-phase and reversed-phase chromatography depends on the impurities present and the scale of the purification.
-
Normal-Phase (e.g., silica gel): Effective for separating the target compound from less polar impurities. It is a cost-effective method for large-scale purification. However, the acidic nature of the carboxylic acid can lead to peak tailing on standard silica gel.[1]
-
Reversed-Phase (e.g., C18): Generally provides better peak shapes and resolution for polar and ionizable compounds like carboxylic acids.[2] It is the preferred method for high-purity applications, such as final purification steps and analytical HPLC.
Q2: Why am I seeing significant peak tailing when using a silica gel column?
A2: Peak tailing for acidic compounds on silica gel is common. It is often caused by strong interactions between the carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface. This can lead to slow desorption kinetics and a "tailing" effect on the chromatogram.[3][4] Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of your target compound and the silanol groups, leading to more symmetrical peaks.[5]
Q3: How can I improve the recovery of my compound from the column?
A3: Low recovery can be due to several factors. If your compound appears to be irreversibly adsorbed onto the column, especially with silica gel, it may be due to strong acidic interactions or potential decomposition.[1] For reversed-phase, ensure the elution solvent is strong enough to displace the compound from the stationary phase. If the compound has limited solubility in the mobile phase, it may precipitate on the column. Dissolving the sample in a solvent that is as weak or weaker than the initial mobile phase is recommended to ensure good peak shape and prevent precipitation.[6]
Q4: Can I use a basic modifier in my mobile phase for silica gel chromatography?
A4: While basic modifiers like triethylamine (NEt3) are used for purifying basic compounds, using a basic mobile phase for a carboxylic acid on silica gel is generally not recommended. It would convert the carboxylic acid to its carboxylate salt, which will likely bind very strongly to the polar silica gel, making elution difficult.[5] An alternative approach involves using a highly polar, basic eluent system like chloroform-methanol-ammonia, which elutes the compound as its ammonium salt, but this can complicate workup.[5]
Q5: My retention times are inconsistent between runs. What is causing this?
A5: Fluctuating retention times can be caused by several issues. Ensure your mobile phase is fresh and prepared consistently, especially if it contains buffers or acid modifiers, as pH can significantly affect the retention of ionizable compounds.[6] Check the HPLC system for leaks, particularly around pump seals, as this can alter the mobile phase composition.[4] Also, ensure the column is properly equilibrated with the mobile phase before each injection and that the laboratory temperature is stable if a column oven is not used.[6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Strong interaction between the carboxylic acid and the stationary phase (e.g., silanol groups on silica).[3][4] 2. Sample overload. 3. Sample dissolved in a solvent stronger than the mobile phase.[4][6] | 1. Normal-Phase: Add 0.1-1% acetic or formic acid to the eluent to suppress ionization.[5] 2. Reversed-Phase: Use a buffered mobile phase with a pH below the pKa of the carboxylic acid (typically pH 2.5-3.5) to ensure it is in its protonated, less polar form.[3] 3. Reduce the amount of sample injected. 4. Dissolve the sample in the initial mobile phase.[4] |
| Poor Separation / Co-elution | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Compound degradation on the column.[1] | 1. Optimize the solvent gradient (for HPLC) or eluent polarity (for flash chromatography). Try different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[7] 2. Switch to a different stationary phase (e.g., from normal-phase silica to reversed-phase C18, or try a different type of reversed-phase column). 3. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting to check for degradation.[1] |
| Low Recovery / No Compound Eluting | 1. Compound is irreversibly adsorbed to the stationary phase.[1] 2. Compound has very low solubility in the mobile phase. 3. Compound degraded on the column.[1] | 1. Normal-Phase: Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% acetic acid). 2. Reversed-Phase: Flush the column with a very strong solvent like isopropanol or acetonitrile. 3. Ensure the chosen mobile phase can dissolve the compound. Modify the solvent system if necessary. |
| High Column Backpressure | 1. Blockage in the system (e.g., column frit, tubing).[4] 2. Sample precipitation at the column inlet. 3. Mobile phase is too viscous or flow rate is too high. | 1. Filter the sample before injection to remove particulates. 2. Reverse-flush the column (if permitted by the manufacturer) to clear blockages from the inlet frit.[8] 3. Ensure the sample is fully dissolved in the mobile phase before injection. 4. Check that the flow rate and solvent choice are appropriate for the column. |
| Baseline Drift or Noise | 1. Mobile phase components are not mixed properly or are changing composition over time.[6] 2. Contaminated solvents or dirty detector flow cell.[6] 3. Column is not fully equilibrated. | 1. Ensure mobile phases are fresh, properly degassed, and miscible.[4] 2. Flush the system and detector flow cell with a strong, clean solvent like isopropanol.[6] 3. Allow sufficient time for the column to equilibrate with the starting mobile phase before injection.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal-Phase)
This protocol is suitable for routine purification of gram-scale quantities of the crude product.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample quantity (e.g., 40g silica for 1g crude material) |
| Sample Preparation | Dissolve crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5% Acetic Acid. Start with a low polarity (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity based on TLC analysis. A common system for similar compounds is a gradient of hexane/ethyl acetate.[9][10] |
| Elution Method | Gradient elution is recommended. Start with a low polarity to elute non-polar impurities, then increase the percentage of ethyl acetate to elute the target compound. |
| Monitoring | Collect fractions and monitor by Thin Layer Chromatography (TLC) using the same solvent system. Visualize spots under UV light (254 nm). |
| Post-Purification | Combine pure fractions, remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by a mild aqueous workup if the compound is stable. |
Protocol 2: Preparative HPLC (Reversed-Phase)
This protocol is designed for high-purity isolation, suitable for final purification of small-to-medium scale samples.
| Parameter | Specification |
| Stationary Phase | C18-bonded silica (e.g., 5-10 µm particle size) |
| Column Dimensions | Dependent on sample quantity (e.g., 20 mm ID x 250 mm length) |
| Sample Preparation | Dissolve the sample completely in the initial mobile phase or a solvent mixture with a lower organic content (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm syringe filter before injection. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Method | A linear gradient is typically effective. For example: - 0-5 min: 10% B - 5-35 min: 10% to 95% B - 35-40 min: 95% B - 40-45 min: 95% to 10% B - 45-55 min: 10% B (Re-equilibration) |
| Flow Rate | Dependent on column dimensions (e.g., 15-20 mL/min for a 20 mm ID column) |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm). |
| Post-Purification | Collect fractions corresponding to the main peak. The solvent can be removed by lyophilization (freeze-drying) or rotary evaporation. |
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. bvchroma.com [bvchroma.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. rsc.org [rsc.org]
Technical Support Center: 1,4-Benzodioxane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-benzodioxane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,4-benzodioxane and its derivatives.
Issue 1: Low Yield in Williamson Ether Synthesis Approach
Question: I am attempting to synthesize a 1,4-benzodioxane derivative via the Williamson ether synthesis (reacting a catechol with a 1,2-dihaloethane), but my yields are consistently low. What are the potential causes and solutions?
Answer:
Low yields in the Williamson ether synthesis of 1,4-benzodioxanes are a common issue and can stem from several factors. The reaction is an SN2 process, meaning it is sensitive to steric hindrance and the strength of the base used.[1][2][3]
Potential Causes:
-
Competing Elimination Reactions: Strong bases can promote the E2 elimination of the dihaloethane to form vinyl halides, which is a significant side reaction.[2]
-
Poor Nucleophilicity of the Catechol: The phenoxide formed from the catechol may not be a sufficiently strong nucleophile under the reaction conditions.
-
Steric Hindrance: Bulky substituents on either the catechol or the electrophile can hinder the SN2 attack.[3]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Formation of Polymeric Side Products: The bifunctional nature of both reactants can lead to polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in 1,4-benzodioxane synthesis.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a milder base such as potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH). | To minimize the competing E2 elimination reaction.[4] |
| Solvent | Employ polar aprotic solvents like acetone or DMF. | These solvents favor the SN2 mechanism.[4] |
| Electrophile | Consider using 1,2-dihaloethanes with better leaving groups (e.g., 1,2-dibromoethane or 1,2-diiodoethane) or using tosylates/mesylates. | To increase the rate of the desired substitution reaction. |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures can favor the elimination side reaction. |
| Concentration | Use high dilution conditions. | This can favor the intramolecular cyclization over intermolecular polymerization. |
Issue 2: Formation of Regioisomers
Question: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge, especially when using substituted catechols. The electronic and steric properties of the substituents on the aromatic ring can influence the nucleophilicity of the two hydroxyl groups.
Potential Causes:
-
Similar Reactivity of Hydroxyl Groups: The electronic effects of the substituents may not be sufficient to significantly differentiate the reactivity of the two hydroxyl groups.
-
Steric Hindrance: A substituent's size can influence which hydroxyl group reacts preferentially.
Recommended Solutions:
| Strategy | Recommendation | Rationale |
| Protecting Groups | Utilize orthogonal protecting groups to differentiate the two hydroxyl groups. This allows for sequential reaction at each position, ensuring regiocontrol. | Provides a definitive way to control the reaction sequence. |
| Alternative Synthetic Routes | Consider multi-step synthetic routes that build the benzodioxane ring in a controlled manner, such as those involving epoxide precursors or Mitsunobu coupling.[5][6] | These methods can offer greater control over the final product's regiochemistry. |
| Enzymatic Resolution | For chiral 1,4-benzodioxanes, enzymatic methods can provide high enantioselectivity.[7] | Enzymes can differentiate between enantiomers or prochiral centers with high specificity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-benzodioxanes?
A1: The most prevalent methods include:
-
Williamson Ether Synthesis: The reaction of a catechol with a 1,2-dielectrophile (e.g., 1,2-dibromoethane).[1]
-
Condensation of Phenols with Aldehydes: This method is more common for the synthesis of 1,3-benzodioxanes but can be adapted.[8]
-
Reaction of an α-haloketone with a catechol: This approach is effective for certain substituted 1,4-benzodioxanes.[5]
-
Mitsunobu Coupling: The reaction of a phenol with a chiral alcohol can be a key step in asymmetric syntheses.[6]
Q2: How can I improve the yield of my 1,4-benzodioxane synthesis starting from gallic acid?
A2: A multi-step synthesis from gallic acid can be optimized at several stages. For the key step of reacting a gallic acid derivative with 1,2-dibromoethane, a yield of 45% has been reported using K₂CO₃ in acetone.[9][10] To potentially improve this, you could explore:
-
Alternative bases: Cesium carbonate (Cs₂CO₃) is often more effective in Williamson ether syntheses.
-
Solvent optimization: While acetone is used, DMF or acetonitrile could be trialed.
-
Temperature control: Carefully optimizing the reaction temperature may improve the yield.
Q3: Are there any catalytic methods for the asymmetric synthesis of 1,4-benzodioxanes?
A3: Yes, iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxins has been shown to produce chiral 1,4-benzodioxanes with high efficiency.[7] This method is particularly useful for large-scale production.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of 1,4-Benzodioxane
This protocol is a generalized procedure and may require optimization for specific substrates.
Workflow Diagram:
Caption: General experimental workflow for 1,4-benzodioxane synthesis.
Materials:
-
Substituted or unsubstituted catechol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of the catechol in anhydrous acetone, add anhydrous potassium carbonate.
-
Add 1,2-dibromoethane to the mixture.
-
Reflux the reaction mixture for an appropriate time (e.g., 18 hours), monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-benzodioxane.
Quantitative Data Summary
The following table summarizes reported yields for different 1,4-benzodioxane synthesis approaches.
| Starting Materials | Reagents | Solvent | Yield | Reference |
| Methyl 3,4,5-trihydroxybenzoate, 1,2-dibromoethane | K₂CO₃ | Acetone | 45% | [9][10] |
| (E)-1-(2-chlorophenyl)-3-(2,3-dihydrobenzo[b][9][11]dioxin-6-yl)prop-2-en-1-one | NaOH | Methanol | 36% | [11] |
| (E)-3-(2,3-dihydrobenzo[b][9][11]dioxin-6-yl)-1-(2-fluorophenyl)prop-2-en-1-one | NaOH | Methanol | 14.1% | [11] |
| 2,3-Dihydroxybenzoic acid methyl ester | Not specified | Not specified | 85% (for dihydroxy intermediate) | [12] |
| 2,3-Dihydrobenzo[b][9][11]dioxine-5-carboxylic acid | Not specified | Not specified | 70% (for amide formation) | [12] |
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. scirp.org [scirp.org]
- 10. scirp.org [scirp.org]
- 11. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming challenges in the synthesis of benzodioxane derivatives"
Welcome to the technical support center for the synthesis of benzodioxane derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,4-benzodioxane derivatives?
A1: The most frequently employed method is the Williamson ether synthesis. This reaction involves the condensation of a catechol (a benzene ring with two adjacent hydroxyl groups) with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.[1]
Q2: I am seeing low yields in my Williamson ether synthesis of a benzodioxane derivative. What are the common causes?
A2: Low yields can stem from several factors:
-
Inefficient deprotonation of the catechol: The base may not be strong enough or used in sufficient quantity to fully deprotonate the hydroxyl groups of the catechol, which is necessary for the nucleophilic attack.
-
Side reactions: The alkylating agent might undergo elimination reactions, especially if it's a secondary or tertiary halide.[2]
-
Poor reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. For instance, running the reaction at too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to side product formation.[2]
-
Difficulties in purification: The desired product may be lost during workup and purification steps.[3]
Q3: What are the typical side products I should be aware of?
A3: In addition to the desired O-alkylation product, you might observe:
-
Products of C-alkylation: The phenoxide ion is an ambident nucleophile, meaning that alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.
-
Elimination products: As mentioned, the alkylating agent can undergo base-catalyzed elimination to form alkenes.
-
Polymerization: Catechols can be prone to oxidation and polymerization under certain conditions.
Q4: How can I purify my benzodioxane derivative effectively?
A4: Common purification techniques include:
-
Column chromatography: This is a widely used method to separate the desired product from starting materials and byproducts. Silica gel is a common stationary phase, with eluent systems typically consisting of mixtures of hexane and ethyl acetate.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[3]
Troubleshooting Guides
Problem 1: Low Reaction Yield
If you are experiencing low yields in your synthesis, consider the following troubleshooting steps.
A logical guide to troubleshooting low reaction yields.
-
Evaluate the Base: The choice and amount of base are critical for the deprotonation of the catechol.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often used for their milder nature, which can help to avoid side reactions.[2] However, they may require higher temperatures and longer reaction times. They are a good starting point to minimize byproducts.
-
Strong Bases (e.g., NaH, NaOH): These will more effectively deprotonate the catechol, potentially leading to faster reactions at lower temperatures. However, they can also promote side reactions like elimination. A study on the synthesis of chromene derivatives showed that NaH in DMF gave higher yields (80-96%) compared to K₂CO₃ in acetone (70-89%).[4][5]
-
Action: If using a weak base, consider increasing the temperature or switching to a stronger base like NaH. Ensure at least two equivalents of the base are used for the catechol.
-
-
Assess the Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice for Williamson ether synthesis as they effectively solvate the cation of the base, leaving a more reactive "naked" alkoxide anion.[6]
-
Action: If you are using a less polar solvent, switching to DMF or acetonitrile could improve your yield. Ensure your solvent is anhydrous, as water can quench the base and the alkoxide.
-
-
Optimize Temperature and Reaction Time:
-
Temperature: Reactions with weaker bases like K₂CO₃ often require heating (e.g., refluxing in acetone or DMF at 50-100°C).[2] Stronger bases like NaH may allow for reactions at room temperature or slightly elevated temperatures.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to decomposition or side product formation.
-
Action: Set up small-scale experiments to screen a range of temperatures and monitor them by TLC to determine the optimal reaction time.
-
Problem 2: Significant Byproduct Formation
The formation of byproducts can complicate purification and reduce the yield of the desired benzodioxane derivative.
-
Elimination Byproducts: This is common when using secondary or tertiary alkyl halides.
-
Action: Whenever possible, design your synthesis to use a primary alkyl halide. In the context of benzodioxane synthesis from catechol, the dihaloethane is a primary halide, so this is less of a concern unless you are using a substituted dihaloethane.
-
-
C-Alkylation: The phenoxide can react through its carbon atoms.
-
Action: The choice of solvent can influence the ratio of O- to C-alkylation. Polar protic solvents can favor O-alkylation, but polar aprotic solvents are generally preferred for the overall reaction rate in Williamson ether synthesis. This is a less common but possible side reaction.
-
-
Use of a Milder Base: Strong bases can favor elimination.
-
Action: If you are using NaH and observing significant byproduct formation, consider switching to a milder base like K₂CO₃ or Na₂CO₃ and increasing the reaction temperature.[2]
-
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of benzodioxane derivatives, based on literature data.
Table 1: Comparison of Bases and Solvents in Williamson Ether Synthesis
| Catechol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux | N/A | 45 | [1] |
| 2-Amino-7-hydroxy-4H-chromenes | Propargyl bromide | K₂CO₃ | Acetone | 40-50 | 12 | 70-89 | [4][5] |
| 2-Amino-7-hydroxy-4H-chromenes | Propargyl bromide | NaH | DMF | 25 | 1.5-3 | 80-96 | [4][5] |
| Catechol | 1,2-dibromoethane | KOH | N/A | N/A | N/A | 33 | [1] |
| Catechol | 1,2-dibromoethane | K₂CO₃/Cu bronze | Glycerol | 190-200 | N/A | 66 | [1] |
| Catechol | Glycerol Carbonate | NaOCH₃ | None | 170 | 1 | up to 88 | [7] |
Experimental Protocols
General Protocol for the Synthesis of 1,4-Benzodioxane via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
A general workflow for benzodioxane synthesis.
Detailed Steps:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the catechol derivative (1.0 eq) and the anhydrous polar aprotic solvent (e.g., DMF or acetone).
-
Addition of Base: Add the base (e.g., anhydrous K₂CO₃, 2.2 eq) to the solution. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 15-30 minutes.
-
Addition of Alkylating Agent: Add the 1,2-dihaloethane (1.0-1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and monitor its progress by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure benzodioxane derivative.
References
- 1. tsijournals.com [tsijournals.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Williamson Ether Synthesis for Benzodioxanes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of benzodioxanes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of benzodioxanes via the Williamson ether synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation of Catechol: The phenolic hydroxyl groups of catechol are not fully deprotonated, leading to a low concentration of the active nucleophile. | - Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium hydride (KH). - Ensure anhydrous conditions: Water will consume the base and protonate the catecholate. Use freshly dried solvents and reagents. |
| 2. Poor Quality of Reagents: Degradation of the dihaloalkane or catechol can impede the reaction. | - Purify reagents: Distill the dihaloalkane and recrystallize the catechol before use. - Check for decomposition: Ensure the dihaloalkane has not dehydrohalogenated. | |
| 3. Inappropriate Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | - Optimize temperature: The typical temperature range for this synthesis is 50-150 °C.[1] Experiment with incremental temperature increases. - Avoid overheating: High temperatures can lead to resinification and by-product formation.[1] | |
| 4. Unsuitable Solvent: The solvent may not be appropriate for an SN2 reaction. | - Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[2] | |
| Presence of Significant By-products | 1. Elimination Reaction: The dihaloalkane may undergo E2 elimination, especially if it is a secondary or tertiary halide, to form an alkene.[3] | - Use a primary dihaloalkane: Whenever possible, use a primary dihaloalkane (e.g., 1,2-dibromoethane or 1,2-dichloroethane). - Lower the reaction temperature: Higher temperatures favor elimination over substitution. |
| 2. C-Alkylation: The catecholate anion is an ambident nucleophile and can undergo alkylation on the aromatic ring instead of the oxygen atoms.[1] | - Modify reaction conditions: Lower temperatures and less polar solvents can sometimes favor O-alkylation. | |
| 3. Oligomerization/Polymerization of Catechol: Under basic and/or oxidative conditions, catechol can self-condense to form dimers and higher oligomers.[4] | - Maintain an inert atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation. - Control stoichiometry: Use a slight excess of the dihaloalkane to ensure the catechol is consumed in the desired reaction. | |
| 4. Formation of Isomeric Products: Depending on the starting materials, isomeric benzodioxane derivatives may be formed.[5] | - Use regioselective starting materials: If a specific isomer is desired, start with a catechol derivative that will direct the cyclization to the desired positions. | |
| Difficult Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction leaves catechol and/or the dihaloalkane in the crude product. | - Optimize reaction time and temperature: Monitor the reaction by TLC or GC to ensure completion. - Aqueous workup: Unreacted catechol can be removed by washing the organic layer with an aqueous base solution. |
| 2. Formation of High-Boiling By-products: Oligomers and other high-molecular-weight by-products can be difficult to separate from the desired benzodioxane. | - Column chromatography: Use silica gel chromatography to separate the product from polar by-products. - Distillation/Crystallization: If the product is thermally stable and has a distinct boiling point or can be crystallized, these methods can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Williamson ether synthesis of 1,4-benzodioxane from catechol and 1,2-dihaloethane?
A1: The most frequently encountered by-products include:
-
Unreacted Catechol: Due to incomplete reaction.
-
Mono-etherified Intermediate: Where only one hydroxyl group of catechol has reacted with the dihaloalkane.
-
Catechol Oligomers: Formed through self-condensation of catechol under basic conditions.[4]
-
Elimination Products: Such as vinyl halides, arising from the dehydrohalogenation of the 1,2-dihaloethane.
-
C-Alkylated Products: Although generally minor, alkylation on the aromatic ring of catechol can occur.[1]
Q2: How can I minimize the formation of oligomeric by-products?
A2: To reduce the formation of catechol oligomers, it is crucial to:
-
Work under an inert atmosphere: Using nitrogen or argon gas prevents the oxidation of catechol, which can initiate polymerization.
-
Control the stoichiometry: A slight excess of the 1,2-dihaloethane can help to ensure that the catechol is consumed by the desired cyclization reaction rather than self-condensation.
-
Maintain a moderate temperature: Excessive heat can promote side reactions, including oligomerization.
Q3: What is the optimal base for this reaction?
A3: The choice of base depends on the specific reactivity of the starting materials.
-
Strong bases like sodium hydride (NaH) or potassium hydride (KH) are very effective for deprotonating catechol and driving the reaction to completion.
-
Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in a polar aprotic solvent like DMF or acetone.[6] These are often preferred for their easier handling and milder reaction conditions.
Q4: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?
A4: Yes, 1,2-dichloroethane can be used. However, C-Br bonds are generally more reactive (better leaving group) than C-Cl bonds in SN2 reactions. Therefore, the reaction with 1,2-dichloroethane may require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve a comparable yield to 1,2-dibromoethane.
Q5: How can I effectively purify the synthesized benzodioxane?
A5: A typical purification procedure involves:
-
Aqueous Workup: After the reaction is complete, the mixture is typically cooled and diluted with water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with an aqueous base (like NaOH) to remove unreacted catechol, followed by washing with brine.
-
Drying: The organic layer is dried over an anhydrous salt such as MgSO₄ or Na₂SO₄.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Final Purification: The crude product can be purified by:
Quantitative Data on By-product Formation
The following table provides a representative summary of how reaction conditions can influence the yield of 1,4-benzodioxane and the formation of major by-products. The values are illustrative and can vary based on the specific catechol derivative and reaction scale.
| Reaction Condition | 1,4-Benzodioxane Yield (%) | Unreacted Catechol (%) | Oligomeric By-products (%) | Notes |
| K₂CO₃, Acetone, Reflux | 45-60[6] | 10-20 | 5-15 | Milder conditions, may result in incomplete conversion. |
| NaH, DMF, 80 °C | 70-85 | <5 | 5-10 | More complete deprotonation leads to higher yield. |
| High Temperature (>160 °C) | <40 | <10 | >30 | Promotes resinification and oligomerization.[1] |
| Air Atmosphere | 50-65 | 5-15 | 15-25 | Oxidation of catechol leads to increased oligomer formation. |
| Excess Catechol | 30-50 | >30 | 10-20 | Incomplete utilization of the dihaloalkane. |
Experimental Protocols
Synthesis of 1,4-Benzodioxane from Catechol and 1,2-Dibromoethane
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and DMF.
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen).
-
Add 1,2-dibromoethane (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of catechol), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M NaOH solution (2 x volume of the organic layer) to remove any unreacted catechol.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 1,4-benzodioxane as a colorless oil.
Visualizations
Caption: Williamson ether synthesis pathway for 1,4-benzodioxane and major side reactions.
Caption: A logical workflow for troubleshooting common issues in benzodioxane synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Interfacial Oxidative Oligomerization of Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scirp.org [scirp.org]
- 7. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Racemization in 2,3-Dihydro-1,4-Benzodioxine Synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the synthesis of chiral 2,3-dihydro-1,4-benzodioxine derivatives. The chiral integrity of this scaffold is often crucial for the biological activity of therapeutic agents.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization in the synthesis of chiral 2,3-dihydro-1,4-benzodioxines?
A1: Racemization, or the loss of enantiomeric excess (e.e.), is a significant issue in these syntheses.[3][4] The most common causes stem from reaction conditions that can compromise the stability of the stereocenter, which is often at the C2 position. Key factors include:
-
Basic Conditions: The hydrogen at the chiral C2 position can be acidic. Exposure to strong bases or even moderately basic conditions during subsequent reaction steps can lead to epimerization and thus racemization.[3][4]
-
Activation of Carboxylic Acids: When starting from a chiral 1,4-benzodioxane-2-carboxylic acid, the activation step (e.g., for amide coupling or ketone synthesis) can be a major source of racemization if not carefully controlled.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the barrier to epimerization, leading to a decrease in enantiomeric purity.[3]
-
Reaction Intermediates: The formation of certain intermediates, such as acylimidazoles (from activation with CDI), can be particularly susceptible to racemization.[3]
Q2: My synthesis involves an intramolecular Williamson ether synthesis (cyclization). How can racemization occur here?
A2: The intramolecular Williamson ether synthesis is a common method for forming the dioxine ring. It typically proceeds via an S(_N)2 mechanism, where a phenoxide attacks a chiral carbon with a leaving group. This reaction should proceed with inversion of configuration and preserve enantiomeric purity. However, racemization can occur if:
-
S(_N)1 Pathway Competes: If reaction conditions (e.g., polar protic solvent, poor nucleophile, or a leaving group that stabilizes a carbocation) favor an S(_N)1 pathway, a planar carbocation intermediate is formed, which leads to a racemic product.
-
Base-Induced Elimination/Addition: A strong base could potentially cause elimination to form a transient achiral enol ether, which can then be re-protonated non-stereoselectively.
-
Epimerization of the Starting Material: The starting material (e.g., a chiral diol or haloalcohol) could epimerize under the basic reaction conditions before cyclization occurs.
Q3: Are there alternative synthetic strategies to avoid racemization?
A3: Yes, several modern methods have been developed to achieve high enantioselectivity. These include:
-
Asymmetric Hydrogenation: The direct asymmetric hydrogenation of a 1,4-benzodioxine precursor using chiral Iridium or Rhodium catalysts can produce highly enantiomerically enriched products.[5]
-
Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase B (CALB), can be used to selectively hydrolyze a racemic ester, such as (±)-methyl 1,4-benzodioxan-2-carboxylate, yielding one enantiomer as the unreacted ester and the other as the carboxylic acid, both with high e.e.[2][6]
-
Sharpless Asymmetric Dihydroxylation: This method can be used to install the necessary stereocenters on an alkene precursor with high enantioselectivity before the formation of the benzodioxane ring.[1]
-
Palladium-Catalyzed Asymmetric Reactions: Intramolecular O-arylation coupling reactions using palladium catalysts with chiral ligands have been developed to construct the benzodioxane framework with good to excellent enantioselectivity.[2]
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
This guide addresses the common problem of observing reduced or low enantiomeric excess in the final product or at an intermediate stage.
Problem: Partial racemization (e.g., 20-30% decrease in e.e.) is observed after converting a chiral carboxylic acid to a Weinreb amide or methyl ketone.
Root Cause Analysis: This issue is frequently traced to the carboxylic acid activation step, particularly when using reagents like 1,1'-Carbonyldiimidazole (CDI), or during the subsequent nucleophilic addition (e.g., with a Grignard reagent).[3] The basicity of the reaction medium or the reagents themselves can compromise the stereocenter.[3]
Solutions & Optimization:
-
Re-evaluate the Activation Step:
-
Avoid CDI if possible: The acylimidazole intermediate formed with CDI is known to be prone to racemization.[3]
-
Use alternative coupling agents: Consider using agents like EDC/HOBt or switching to an acid chloride formation (e.g., with oxalyl chloride or SOCl(_2)) under carefully controlled, low-temperature conditions.
-
-
Optimize Grignard Reaction Conditions:
-
Lower the Temperature: Performing the Grignard addition at significantly lower temperatures (e.g., -10 °C to 0 °C) can dramatically reduce the rate of racemization.[3]
-
Control Stoichiometry: Use the minimum necessary excess of the Grignard reagent to prevent prolonged exposure of the product to basic conditions.
-
Rapid Quenching: Once the reaction is complete (monitored by TLC), quench it promptly with a suitable acidic solution.
-
Data on Racemization During Intermediate Synthesis
The following table summarizes experimental findings on the loss of enantiomeric excess when converting (S)-1,4-benzodioxan-2-carboxylic acid to its corresponding Weinreb amide or methyl ketone under various conditions.
| Intermediate | Activation/Reaction Conditions | Temp. (°C) | Time | ∆ % e.e. (Decrease in e.e.) |
| Weinreb Amide | CDI (1.1 eq), N,O-dimethyl hydroxylamine HCl | RT | 1 h | 27% |
| Methyl Ketone | From Weinreb amide with MeMgCl (1.5 eq) | 0 °C | 30 min | 5% |
| Methyl Ketone | From Weinreb amide with MeMgCl (1.5 eq) | RT | 30 min | 25% |
Data summarized from Straniero, V., et al. (2018).[3]
Visualized Workflows and Mechanisms
Logical Relationship: Factors Influencing Racemization
The following diagram illustrates the key experimental parameters that must be controlled to minimize racemization and maximize both yield and enantiomeric excess (e.e.).
Caption: Key parameters affecting yield and enantiomeric excess.
Troubleshooting Workflow for Low Enantiomeric Excess
Use this flowchart to diagnose and resolve issues of unexpected racemization during your synthesis.
Caption: A workflow for troubleshooting and correcting low e.e.
Experimental Protocols
Protocol 1: Synthesis of (S)-1,4-Benzodioxan-2-carboxylic acid (I)
This protocol is adapted from a procedure involving the hydrolysis of the corresponding methyl ester, which can be obtained via enzymatic resolution.[3]
Materials:
-
(S)-Methyl 1,4-benzodioxan-2-carboxylate ((S)-II)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H(_2)O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve (S)-Methyl 1,4-benzodioxan-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) to the solution at room temperature.
-
Stir the mixture vigorously and monitor the reaction by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 by slowly adding 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude product.
-
The product (S)-I can be purified further by recrystallization.
Critical Note: While this hydrolysis step itself is generally not prone to racemization, ensuring the enantiopurity of the starting ester is paramount.
Protocol 2: Optimized Synthesis of (S)-2-Acetyl-1,4-benzodioxane (Methyl Ketone 2)
This protocol is an optimized procedure designed to minimize racemization during the conversion of a Weinreb amide to a methyl ketone.[3]
Materials:
-
(S)-1,4-Benzodioxane-2-Weinreb amide (1)
-
Methylmagnesium chloride (MeMgCl), solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve the (S)-Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Slowly add the MeMgCl solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -5 °C.
-
Stir the reaction at -10 °C for 30 minutes, monitoring its completion by TLC.
-
Upon completion, quench the reaction by the slow addition of cold, saturated aqueous NH(_4)Cl solution.
-
Allow the mixture to warm to room temperature and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Verify the enantiomeric excess of the final product using chiral HPLC.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
"optimizing reaction conditions for 1,4-benzodioxane ring formation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of the 1,4-benzodioxane ring system.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for forming the 1,4-benzodioxane ring?
A1: The formation of the 1,4-benzodioxane ring typically involves the reaction of a catechol derivative with a dielectrophile, or the intramolecular cyclization of a suitably substituted catechol ether. Common methods include:
-
Williamson Ether Synthesis: Reacting a catechol with a 1,2-dihaloethane or a related dielectrophile in the presence of a base.
-
From Phenoxypropanediols: Cyclization of a phenoxypropanediol derivative, often involving activation of the diol as a sulfonate ester followed by base-mediated ring closure.[1][2]
-
Palladium-Catalyzed Coupling: Intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups can be achieved using palladium catalysis.[3]
Q2: What is the role of the base in the 1,4-benzodioxane ring formation?
A2: The base plays a crucial role in deprotonating the hydroxyl groups of the catechol or the phenoxypropanediol, making them nucleophilic for the subsequent reaction. The choice of base can significantly impact the reaction rate and yield. Common bases include alkali metal hydrides (e.g., sodium hydride), alkali metal carbonates (e.g., potassium carbonate), and organic bases like triethylamine and pyridine.[1][4]
Q3: Can I run the cyclization step without isolating the intermediate?
A3: Yes, in many reported procedures, the 1,4-benzodioxane derivative can be prepared in high yield through convenient procedures on an industrial scale without the isolation of the intermediate produced during the reaction.[1] This approach, often referred to as a one-pot synthesis, can improve efficiency and reduce waste.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in 1,4-benzodioxane synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure your base is strong enough and used in a sufficient amount to fully deprotonate the starting material. For example, sodium hydride is a strong base often used for this purpose.[1]
-
Suboptimal Solvent: The choice of solvent is critical. Dipolar aprotic solvents like DMF and DMSO can facilitate the reaction by solvating the cation of the base and leaving the anion more reactive.[1][2][4] Ethers like THF and dioxane are also commonly used.[1][2]
-
Reaction Temperature: The reaction temperature can significantly influence the rate and yield. For the cyclization of sulfonated phenoxypropanediols, temperatures can range from -20 to 80°C, with a preferred range of 0 to 50°C.[1]
-
Side Reactions: The formation of polymeric byproducts or alternative ring structures (e.g., a 7-membered ring) can reduce the yield of the desired 6-membered 1,4-benzodioxane ring, though the 6-membered ring is preferentially produced.[1][2] Optimizing reactant concentrations and addition rates can help minimize these side reactions.
Q5: I am observing significant amounts of impurities in my final product. How can I improve the purity?
A5: Impurities can arise from starting materials, side reactions, or incomplete reactions. Here are some strategies to enhance purity:
-
Purification of Starting Materials: Ensure the catechol and the dielectrophile are of high purity before starting the reaction.
-
Column Chromatography: The crude product can often be purified using column chromatography on silica gel. A common eluent system is a mixture of n-hexane and ethyl acetate.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Control of Reaction Conditions: As with improving yield, careful control of temperature, solvent, and base can minimize the formation of side products.
Q6: I am struggling with the stereoselectivity of my reaction for chiral 1,4-benzodioxanes. What factors should I consider?
A6: Achieving high enantioselectivity is crucial for the synthesis of many biologically active 1,4-benzodioxane derivatives.[3] Key considerations include:
-
Chiral Starting Materials: The use of enantiopure starting materials, such as (R)- or (S)-3-chloro-1,2-propanediol, is a common strategy to obtain chiral 1,4-benzodioxane derivatives.[1]
-
Asymmetric Catalysis: Methods like Ir-catalyzed asymmetric hydrogenation can be employed to produce chiral 1,4-benzodioxane compounds.[3]
-
Enzymatic Resolution: Enzymes, such as engineered Candida antarctica lipase B (CALB), can be used for the kinetic resolution of racemic mixtures of 1,4-benzodioxane derivatives to obtain the desired enantiomer with high enantiomeric excess.[3]
Data Presentation
Table 1: Common Solvents for 1,4-Benzodioxane Synthesis
| Solvent Type | Examples | Typical Use Case |
| Dipolar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | General synthesis, promotes SN2 reactions.[1][2][4] |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | General synthesis, good for reactions with metal hydrides.[1][2][4] |
| Chlorinated | Methylene chloride, Chloroform, Dichloroethane | Used in various steps, including sulfonation.[1][2][4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Can act as both solvent and proton source.[1][2] |
| Aromatic Hydrocarbons | Benzene, Toluene | Used in some synthetic variations.[1] |
Table 2: Influence of Co-solvent on Enzymatic Kinetic Resolution
| Co-solvent (20%) | Conversion Rate | Enantiomeric Excess (e.e.s) |
| n-Butanol | High | > 0.9[3] |
| DMSO | Nearly 100% | Low (no selectivity)[3] |
| Acetonitrile | Nearly 100% | Low (no selectivity)[3] |
Experimental Protocols
Protocol 1: General Procedure for 1,4-Benzodioxane Ring Formation via Sulfonation and Cyclization
This protocol is based on the method described in patent literature.[1]
-
Sulfonation: A phenoxypropanediol is reacted with a sulfonyl halide (e.g., toluenesulfonyl chloride) in the presence of an organic base (e.g., triethylamine or pyridine). This reaction can be carried out with or without a solvent. If a solvent is used, ethers (e.g., THF, dioxane) or chlorinated solvents (e.g., methylene chloride) are suitable. The reaction temperature is typically maintained between 0 - 100°C, preferably 10 - 50°C.
-
Deprotection (if applicable): If the starting material contains a protective group, it is removed at this stage. For instance, a benzyl group can be removed by hydrogenation with palladium on carbon.
-
Cyclization: The resulting sulfonated compound is then treated with a base to induce cyclization. A wide range of solvents can be used for this step, including dipolar aprotic solvents (e.g., DMF, DMSO), ethers, chlorinated solvents, alcohols, or water.[1][2] The reaction temperature for cyclization is typically between -20 to 80°C, with a preferred range of 0 to 50°C.
-
Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.[1]
Visualizations
Caption: Workflow for 1,4-benzodioxane synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 2. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6020503A - Process for producing 1,4-benzodioxane derivatives - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 4442-53-9).[1][2][3] The information is structured to address common challenges encountered during process development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound?
A1: The most frequently cited route involves a three-step process starting from 2,3-dihydroxybenzoic acid.[4] The key steps are:
-
Esterification: The carboxylic acid group of 2,3-dihydroxybenzoic acid is protected, typically as a methyl ester, using methanol and an acid catalyst like sulfuric acid.[4]
-
Cyclization (Williamson Ether Synthesis): The resulting methyl 2,3-dihydroxybenzoate undergoes a ring-closing reaction with 1,2-dibromoethane in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).[4]
-
Hydrolysis: The methyl ester is saponified using a base like lithium hydroxide (LiOH) to yield the final carboxylic acid product.[4]
An alternative route starts with 3,4-dihydroxy benzaldehyde, which first undergoes the cyclization reaction with 1,2-dibromoethane, followed by oxidation of the aldehyde group to a carboxylic acid using an oxidizing agent like potassium permanganate.[5]
Q2: What are the critical process parameters to monitor during the cyclization step at a larger scale?
A2: During the scale-up of the cyclization reaction, the following parameters are critical:
-
Temperature Control: The reaction can be exothermic. Maintaining a consistent reaction temperature is crucial to prevent side reactions and ensure product quality.
-
Reagent Stoichiometry: The molar ratio of the dihydroxy intermediate, 1,2-dibromoethane, and the base (e.g., K₂CO₃) must be carefully controlled to maximize yield and minimize impurities.
-
Mixing Efficiency: Adequate agitation is necessary to ensure proper mass transfer in the heterogeneous mixture, especially with solid bases like potassium carbonate.
-
Solvent Purity: The use of anhydrous solvents is recommended to prevent unwanted side reactions.
Q3: Which analytical methods are recommended for in-process controls (IPCs) and final product release?
A3: For robust process control and quality assurance, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench scale.[4]
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction conversion, impurity profiling, and final product purity assessment. Chiral HPLC can be used for enantiomeric purity if a chiral synthesis is performed.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of intermediates and the final product.[4][7]
-
Mass Spectrometry (MS): Used for structural confirmation and identification of unknown impurities.[7]
-
Melting Point: A key physical property used to assess the purity of the final crystalline product.[1]
Synthesis Workflow and Troubleshooting
The following diagram illustrates a common synthetic workflow.
Caption: A typical three-step synthesis pathway from 2,3-dihydroxybenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem: Low or inconsistent yields in the cyclization step.
-
Q: My cyclization reaction yield is low. How can I improve it?
-
A: First, analyze a sample of the crude reaction mixture by HPLC or TLC to determine if the starting material has been fully consumed.[4] If significant starting material remains, consider extending the reaction time or increasing the temperature. Also, verify the quality and stoichiometry of your base (e.g., K₂CO₃); insufficient base will lead to an incomplete reaction. Ensure your solvent (e.g., DMF) is anhydrous, as water can interfere with the reaction.
-
Problem: The final product fails to crystallize or oils out.
-
Q: After hydrolysis and acidification, the product is an oil and will not solidify. What should I do?
-
A: This often indicates the presence of impurities that inhibit crystallization. Use HPLC to assess the purity of the crude product. If significant impurities are detected, consider purification by column chromatography before attempting crystallization. Experiment with various solvent systems for crystallization (e.g., ethyl acetate/hexanes, methanol/water). Using a seed crystal from a previous successful batch can also induce crystallization.
-
Problem: The hydrolysis of the methyl ester intermediate is incomplete.
-
Q: HPLC analysis shows residual methyl ester after the hydrolysis step. How can I drive the reaction to completion?
-
A: Incomplete hydrolysis is typically due to insufficient base or reaction time.[4] Increase the equivalents of lithium hydroxide (LiOH) used, for example, from 2.0 to 2.5 equivalents. Ensure the reaction is monitored until no more starting ester is observed by TLC or HPLC, which may require extending the reaction time at room temperature.[4]
-
Problem: Formation of unknown impurities during scale-up.
-
Q: We are observing new impurities at a larger scale that were not present in lab-scale experiments. What is the likely cause?
-
A: Impurity formation during scale-up can be caused by localized overheating ("hot spots") due to inefficient heat transfer in larger reactors. This can lead to thermal degradation of reactants or products. Ensure your reactor has adequate cooling capacity and efficient agitation. The choice of a high-boiling solvent like DMF can also contribute if not properly managed.[4] Consider evaluating alternative, lower-boiling point solvents if thermal degradation is suspected.
-
Caption: Decision tree for troubleshooting low yield in the cyclization step.
Data Summary and Experimental Protocols
Table 1: Summary of Reaction Conditions from Literature
| Step | Starting Material | Reagents | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Esterification | 2,3-Dihydroxybenzoic acid | H₂SO₄ (cat.), Methanol | Methanol | - | Reflux | 12 | 85 | [4] |
| Cyclization | Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | DMF | K₂CO₃ | Reflux | 10 | N/A | [4] |
| Hydrolysis | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | LiOH·H₂O | THF / H₂O | LiOH | RT | 10 | N/A | [4] |
Note: Yields for intermediate steps are often not reported when the product is carried forward without full purification.
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from literature procedures for the synthesis of the related carboxamide.[4] Safety Precaution: Always conduct a thorough risk assessment before starting any chemical synthesis. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.
Step 1: Methyl 2,3-dihydroxybenzoate
-
To a solution of 2,3-dihydroxybenzoic acid (e.g., 10.0 g, 64.9 mmol) in methanol (150 mL), add concentrated sulfuric acid (1.0 mL) cautiously at 5 °C.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the methyl ester.
Step 2: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
-
To a suspension of methyl 2,3-dihydroxybenzoate (e.g., 10.9 g, 64.9 mmol) and potassium carbonate (9.8 g, 71.4 mmol) in DMF (100 mL), add 1,2-dibromoethane (5.6 mL, 64.9 mmol).
-
Heat the reaction mixture to reflux and stir for 10 hours. Monitor for the consumption of the starting material by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude cyclized ester.
Step 3: this compound
-
Dissolve the crude methyl ester (e.g., from the previous step, ~64.9 mmol) in a mixture of tetrahydrofuran (100 mL) and water (20 mL).
-
Add lithium hydroxide monohydrate (5.4 g, 129.8 mmol) and stir the mixture at room temperature for 10 hours.
-
Remove the THF under vacuum. Dilute the remaining aqueous mixture with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~2 with 2N aqueous hydrochloric acid. A precipitate should form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the final product by recrystallization from a suitable solvent system.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS 4442-53-9 [matrix-fine-chemicals.com]
- 3. This compound | 4442-53-9 [chemicalbook.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
Technical Support Center: Enantioselective Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid
Welcome to the technical support center for the enantioselective synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and chiral resolution of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of racemic methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | Incomplete reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane. | - Ensure anhydrous conditions as moisture can interfere with the reaction. - Confirm the quality and purity of reagents, particularly the potassium carbonate base. - Increase the reaction time or temperature, monitoring the progress by Thin Layer Chromatography (TLC).[1] |
| Side reactions, such as polymerization of 1,2-dibromoethane. | - Add 1,2-dibromoethane dropwise to the reaction mixture to control the reaction rate and minimize side reactions. | |
| Incomplete hydrolysis of the methyl ester | Insufficient amount of hydrolyzing agent (e.g., lithium hydroxide). | - Increase the molar excess of the hydrolyzing agent. - Extend the reaction time at room temperature or slightly elevate the temperature.[1] |
| Poor solubility of the ester in the reaction medium. | - Ensure adequate mixing and consider using a co-solvent to improve solubility. | |
| Low enantiomeric excess (ee) after enzymatic resolution | Suboptimal enzyme activity or selectivity. | - Screen different lipases or esterases for higher enantioselectivity. Engineered enzymes, such as mutants of Candida antarctica lipase B (CALB), have shown high efficiency for similar substrates.[2][3] - Optimize the reaction temperature, pH, and solvent system. The presence of a co-solvent like n-butanol can significantly improve resolution.[2] |
| Racemization of the chiral center. | - Some benzodioxane derivatives with a carboxylic acid function at the chiral center can be susceptible to racemization under basic conditions. It is crucial to maintain controlled pH during workup. | |
| Difficulty in separating enantiomers by chiral HPLC | Inappropriate chiral stationary phase. | - Screen different chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H, OJ-H, or protein-based columns). |
| Suboptimal mobile phase composition. | - Optimize the mobile phase by varying the ratio of hexane and isopropanol, and consider the use of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and resolution. | |
| Inconsistent results in repeated experiments | Variability in reagent quality or reaction conditions. | - Use reagents from the same batch and ensure consistent reaction setup, including temperature, stirring rate, and atmosphere (e.g., inert gas). |
| Contamination of glassware or reagents. | - Thoroughly clean and dry all glassware. Use freshly distilled solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 2,3-dihydro-1,4-benzodioxine ring system?
A common and commercially available starting material is 2,3-dihydroxybenzoic acid.[1]
Q2: How can I synthesize the racemic form of this compound?
A straightforward method involves a two-step process:
-
Esterification: Convert 2,3-dihydroxybenzoic acid to its methyl ester, methyl 2,3-dihydroxybenzoate.
-
Cyclization: React the methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base like potassium carbonate to form methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.
-
Hydrolysis: Hydrolyze the resulting methyl ester to the carboxylic acid.[1]
Q3: What are the recommended methods for achieving enantioselectivity in the synthesis of this compound?
Q4: How can I monitor the progress of the enzymatic resolution?
The progress of the enzymatic resolution can be monitored by chiral High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the two enantiomers of the starting ester and the enantiomer of the resulting carboxylic acid.[2]
Q5: What are the critical parameters to control during the enzymatic resolution?
Key parameters to control include:
-
Enzyme choice: The type of lipase is crucial for enantioselectivity.
-
Temperature: Enzyme activity and stability are temperature-dependent.
-
pH: The pH of the medium can significantly affect enzyme performance.
-
Solvent/Co-solvent: The choice of solvent can influence both enzyme activity and substrate solubility.[2]
Q6: How is the enantiomeric excess (ee) determined?
Enantiomeric excess is typically determined by chiral HPLC. The peak areas of the two enantiomers are integrated, and the ee is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
This protocol is adapted from the synthesis of a similar compound.[1]
-
Esterification of 2,3-dihydroxybenzoic acid:
-
To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under vacuum.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,3-dihydroxybenzoate.
-
-
Cyclization:
-
To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide (DMF), add 1,2-dibromoethane.
-
Stir the reaction mixture at reflux for 10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.
-
Protocol 2: Enzymatic Kinetic Resolution of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
This protocol is a general approach based on established methods for similar substrates.[2]
-
Reaction Setup:
-
In a suitable buffer solution (e.g., phosphate buffer), dissolve the racemic methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. A co-solvent such as n-butanol may be added to improve solubility.
-
Add the selected lipase (e.g., an engineered Candida antarctica lipase B).
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
-
Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze by chiral HPLC to monitor the conversion and enantiomeric excess of the remaining ester and the formed carboxylic acid.
-
-
Workup:
-
Once the desired conversion (typically around 50%) and high ee are achieved, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. The unreacted ester can be separated from the carboxylic acid product by extraction with a basic aqueous solution or by column chromatography.
-
Visualizations
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
"troubleshooting low yields in the synthesis of benzodioxane carboxylic acids"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzodioxane carboxylic acids. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low yields in their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Williamson ether synthesis to form the benzodioxane ring is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis, a critical step in forming the benzodioxane ring from a catechol derivative and a dihaloethane (e.g., 1,2-dibromoethane), are a frequent issue. Common causes and troubleshooting strategies are outlined below.
-
Suboptimal Base: The choice and amount of base are critical.
-
Troubleshooting:
-
Ensure the base is strong enough to deprotonate the catechol hydroxyl groups. Potassium carbonate (K₂CO₃) is commonly used, but stronger bases like sodium hydride (NaH) might be necessary for less reactive substrates.[1]
-
Use at least two equivalents of the base to deprotonate both hydroxyl groups.
-
Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in the reaction's success.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete reactions.
-
Troubleshooting:
-
The reaction may require heating. A typical temperature is around 60°C for 24 hours.[2] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired benzodioxane.
-
Troubleshooting:
-
Polymerization of the dihaloethane can occur. Using a slight excess of the dihaloethane might be beneficial, but a large excess should be avoided.
-
Incomplete cyclization can lead to mono-alkylated intermediates.
-
-
Q2: I am struggling with the hydrolysis of the ester or nitrile precursor to the final benzodioxane carboxylic acid. What could be going wrong?
A2: The hydrolysis of an ester or nitrile to a carboxylic acid is a key final step. Incomplete hydrolysis or degradation of the product can lead to low yields.
-
Incomplete Hydrolysis: The reaction may not have gone to completion.
-
Troubleshooting:
-
For Esters: Refluxing with an aqueous base like sodium hydroxide (NaOH) in a co-solvent such as methanol is a common method.[2][3] Ensure sufficient reaction time (e.g., 8 hours) and an adequate concentration of the base (e.g., 2N NaOH).[2][3]
-
For Nitriles: Acidic or basic hydrolysis can be employed. Heating under reflux with a dilute acid like HCl or a base like NaOH is necessary.[4] The reaction often proceeds through an amide intermediate.[4][5][6]
-
-
-
Product Isolation Issues: The carboxylic acid product might be lost during the workup.
-
Troubleshooting:
-
After basic hydrolysis, the product is in the form of a carboxylate salt. The solution must be acidified (e.g., with concentrated HCl) to precipitate the free carboxylic acid.[2][3]
-
Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
-
Wash the precipitated solid with cold water to remove inorganic salts.
-
-
-
Degradation of Starting Material or Product: The benzodioxane ring can be sensitive to harsh reaction conditions.
-
Troubleshooting:
-
While heating is necessary for hydrolysis, prolonged exposure to strong acid or base at high temperatures could potentially lead to ring-opening or other side reactions. Monitor the reaction and avoid excessive heating times.
-
-
Q3: I am observing multiple spots on my TLC plate after the reaction, and purification is difficult. What are the likely side products and how can I minimize them?
A3: The formation of multiple products complicates purification and reduces the yield of the desired compound.
-
Incomplete Reaction: One of the major "impurities" is often unreacted starting material.
-
Troubleshooting:
-
As mentioned in Q1 and Q2, optimize reaction conditions (temperature, time, reagents) to drive the reaction to completion.
-
-
-
Regioisomer Formation: If the catechol starting material is unsymmetrically substituted, the formation of regioisomers is possible.
-
Troubleshooting:
-
This is a more complex issue that may require a different synthetic strategy, such as using starting materials with protecting groups to direct the cyclization to the desired position.
-
-
-
Purification Strategies:
Quantitative Data Summary
The following table summarizes reaction conditions and yields for key steps in the synthesis of benzodioxane carboxylic acid derivatives as reported in the literature.
| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |
| Benzodioxane Ring Formation | Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, acetone, reflux 18h | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][2][7]dioxine-6-carboxylate | 47% | [3] |
| Benzodioxane Ring Formation | Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, acetone | 6,8-disubstituted-1,4-benzodioxane | 45% | [2][3] |
| Ester Hydrolysis | Substituted methyl ester | 2N NaOH, methanol, reflux 8h, then conc. HCl | Corresponding carboxylic acid | 83% | [2][3] |
| Amide Formation from Carboxylic Acid | Benzodioxane carboxylic acid | Oxalyl chloride, CH₂Cl₂, then various amines | Benzodioxane carboxylic acid amides | ~43% (average) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of a Benzodioxane Ring via Williamson Ether Synthesis [2][3]
-
To a solution of the catechol derivative (e.g., methyl 3,4,5-trihydroxybenzoate) in acetone, add potassium carbonate (K₂CO₃) (at least 2 equivalents).
-
Add an excess of 1,2-dibromoethane.
-
Heat the reaction mixture at reflux for 18-24 hours.
-
After cooling to room temperature, filter the mixture and evaporate the solvent from the filtrate.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of a Benzodioxane Methyl Ester to a Carboxylic Acid [2][3]
-
Dissolve the benzodioxane methyl ester in methanol.
-
Add a 2N aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture at reflux for 8 hours.
-
Concentrate the reaction mixture under vacuum to remove the methanol.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Filter the precipitate under suction.
-
Wash the solid with cold water.
-
Dry the purified carboxylic acid in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for low yields in benzodioxane synthesis.
Caption: General synthetic workflow for benzodioxane carboxylic acids.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scirp.org [scirp.org]
- 3. scirp.org [scirp.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: Benchmarking a Novel Scaffold Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of poly(ADP-ribose) polymerase (PARP) inhibitors, focusing on the preclinical data for a developing chemical scaffold, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, in relation to established, FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
Disclaimer: The compound "2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid," as specified in the topic, is not identified as a direct PARP inhibitor in the reviewed literature. However, a closely related analog, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide , has been identified as a PARP1 inhibitor and serves as the basis for the comparison of this novel scaffold.
Mechanism of Action: The Role of PARP in DNA Repair and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors exert their anticancer effects through two primary mechanisms:
-
Catalytic Inhibition: By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair proteins to the site of damage.
-
PARP Trapping: Some PARP inhibitors not only block catalytic activity but also trap the PARP enzyme on the DNA at the site of the break. This creates a physical obstruction that can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).
In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway that repairs DSBs, the inhibition of PARP-mediated SSB repair leads to an accumulation of DSBs that cannot be efficiently repaired. This concept, known as synthetic lethality , results in genomic instability and, ultimately, cell death.
Figure 1: PARP signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Comparative Analysis of PARP Inhibitors: In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the novel benzodioxine scaffold and established PARP inhibitors against PARP1 and PARP2 enzymes. Lower IC50 values indicate greater potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | 5,800 | Not Reported | [1][2] |
| Olaparib | ~5 | ~1 | [2] |
| Rucaparib | ~1.4 | Not Reported | [3] |
| Niraparib | ~3.8 | ~2.1 | [4] |
| Talazoparib | ~0.57 | Not Reported | [5] |
Note: The data for 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is from a single preclinical study and should be considered preliminary. The IC50 values for the approved drugs are representative values from the literature and may vary depending on the specific assay conditions.
Experimental Protocols: A Framework for Evaluation
The evaluation of a novel PARP inhibitor requires a series of well-defined experiments to characterize its potency, selectivity, and cellular activity. Below is a representative protocol for an in vitro PARP1 enzyme inhibition assay.
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human PARP1.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1 in the presence of damaged DNA. The amount of incorporated biotin is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Test compound and reference inhibitor (e.g., Olaparib)
-
Assay buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl2, 250 µM DTT, pH 8.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in assay buffer containing a final concentration of 1% DMSO.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the diluted compounds or vehicle control (1% DMSO).
-
Enzyme Addition: Add recombinant PARP1 to all wells except for the "no enzyme" control.
-
Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the plate three times with wash buffer to remove unincorporated reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 2: A generalized experimental workflow for the preclinical evaluation of a novel PARP inhibitor.
Concluding Remarks
The initial findings for 2,3-Dihydro-1,4-benzodioxine-5-carboxamide demonstrate that this chemical scaffold possesses PARP1 inhibitory activity. However, its in vitro potency is significantly lower than that of the clinically approved PARP inhibitors. The IC50 value of 5.8 µM for the lead compound from this series suggests that substantial medicinal chemistry efforts would be required to optimize its activity to a level comparable with drugs like Olaparib or Talazoparib, which exhibit nanomolar potency.[1][2][5]
Further studies would be necessary to determine the selectivity of this scaffold for PARP1 versus PARP2, its ability to trap PARP on DNA, and its efficacy in cellular models of cancer, particularly those with defects in homologous recombination. The experimental framework provided in this guide outlines the necessary steps for the continued development and evaluation of this and other novel PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 2,3-Dihydro-1,4-benzodioxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, targeting various enzymes and receptors. This guide provides a comparative overview of the bioactivity of several 2,3-dihydro-1,4-benzodioxine derivatives, supported by quantitative data and detailed experimental protocols.
I. Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various 2,3-dihydro-1,4-benzodioxine derivatives across different biological targets.
Table 1: PARP1 Inhibitory Activity
| Compound ID | Structure | IC50 (µM) |
| 1 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8[1] |
| 2 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide (Scaffold Hopping Analogue) | 0.082[1] |
| 3 | A phthalazinone derivative (for comparison) | 0.88[1] |
Table 2: Enzyme Inhibitory Activity
| Derivative Class | Target Enzyme | Representative IC50 Values (µM) |
| Sulfonamide-acetamide derivatives | α-glucosidase | Varies with substitution |
| Sulfonamide-acetamide derivatives | Acetylcholinesterase | Varies with substitution |
Table 3: Adrenergic and Serotonin Receptor Affinity
| Derivative Class | Receptor Target | Affinity/Potency |
| Various Derivatives | α-Adrenergic Receptors | High affinity antagonists |
| Various Derivatives | Serotonin Receptors (e.g., 5-HT1A) | High affinity ligands |
II. Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
A. PARP1 Inhibition Assay
Principle: This assay quantifies the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair. The assay measures the incorporation of biotinylated NAD+ into histone proteins, which is catalyzed by PARP1. The resulting biotinylated histones are detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. A reduction in the chemiluminescent signal indicates inhibition of PARP1 activity.[4]
Protocol:
-
Plate Preparation: A 96-well plate is pre-coated with histone proteins.
-
Reaction Mixture: A master mix is prepared containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in an appropriate assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds (2,3-dihydro-1,4-benzodioxine derivatives) are added to the wells. A known PARP1 inhibitor (e.g., Olaparib) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Enzymatic Reaction: The reaction is initiated by adding the master mix to the wells and incubated for a specific time (e.g., 60 minutes) at room temperature to allow for the PARylation of histones.
-
Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP is added to each well and incubated to bind to the biotinylated histones. After another washing step, a chemiluminescent HRP substrate is added.
-
Data Analysis: The chemiluminescence is measured using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
B. α-Glucosidase Inhibition Assay
Principle: This colorimetric assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. A decrease in the absorbance indicates inhibition of the enzyme.[5]
Protocol:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate, pNPG.
-
Incubation: The plate is incubated for a defined time (e.g., 20 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.
-
Data Analysis: The absorbance of the yellow p-nitrophenol product is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a positive control.
C. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This assay is a widely used method to screen for acetylcholinesterase inhibitors. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[6]
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of the substrate acetylthiocholine iodide in the buffer, and a solution of the AChE enzyme.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at different concentrations.
-
Enzyme Addition: Add the AChE solution to the wells.
-
Pre-incubation: The mixture is pre-incubated for a specified time (e.g., 15 minutes) at 25°C.
-
Substrate Addition: The reaction is initiated by adding the acetylthiocholine iodide solution.
-
Data Analysis: The absorbance is measured at 412 nm at regular intervals. The rate of the reaction is calculated, and the percentage of inhibition is determined by comparing the rates of reaction with and without the inhibitor. The IC50 value is then calculated. Galantamine or donepezil can be used as a positive control.
D. Adrenergic and Serotonin Receptor Binding Assays
Principle: These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., α1-adrenergic receptor or 5-HT1A serotonin receptor) are prepared from cell cultures or tissue homogenates.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenergic receptors or [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value of the test compound is determined from a competition binding curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these bioactive derivatives and the general workflows of the experimental assays.
References
- 1. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. benchchem.com [benchchem.com]
Validating the In Vitro Activity of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid's biological activity. Drawing on published data for structurally similar compounds, this document outlines key assays to explore its potential as an anti-inflammatory, antioxidant, and enzyme-inhibiting agent. While direct experimental data for this specific molecule is limited in publicly available literature, derivatives and related structures have shown promising results, suggesting several avenues for investigation.
Potential Biological Activities
Derivatives of this compound have demonstrated notable biological effects. For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a PARP1 inhibitor with an IC50 of 5.8 μM.[1] Furthermore, other compounds within the 2,3-dihydro-1,4-benzodioxin class have exhibited anti-inflammatory properties comparable to ibuprofen in preclinical models.[2][3] Additionally, hydrazone derivatives of benzodioxane carboxylic acid have shown a range of activities, including antioxidant effects and inhibition of enzymes such as α-amylase and tyrosinase.[4]
Based on these findings, this guide will focus on in vitro assays to validate three primary activities for this compound:
-
Anti-inflammatory Activity
-
Antioxidant Activity
-
Enzyme Inhibitory Activity (with a focus on α-glucosidase as a representative enzyme)
Data Presentation: A Comparative Overview
The following table summarizes the anticipated data points for the proposed in vitro assays. This structure is designed for clear comparison of this compound's performance against a standard control.
| Biological Activity | Assay | Key Parameter | This compound | Positive Control |
| Anti-inflammatory | Protein Denaturation Assay | % Inhibition of Denaturation | IC50 Value (µg/mL or µM) | Diclofenac Sodium |
| HRBC Membrane Stabilization | % Protection | IC50 Value (µg/mL or µM) | Diclofenac Sodium | |
| Antioxidant | DPPH Radical Scavenging Assay | % Scavenging Activity | IC50 Value (µg/mL or µM) | Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | To be determined | Ascorbic Acid | |
| Enzyme Inhibition | α-Glucosidase Inhibition Assay | % Inhibition | IC50 Value (µg/mL or µM) | Acarbose |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.[5][6][7]
-
Reagents: Bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS, pH 6.4), this compound, Diclofenac Sodium (positive control).
-
Procedure:
-
Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.
-
Prepare various concentrations of the test compound and Diclofenac Sodium.
-
To 5 mL of the protein solution, add 0.5 mL of the test compound or standard at different concentrations.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 x (Absorbance of Control - Absorbance of Test) / Absorbance of Control
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This method evaluates the free radical scavenging capacity of the test compound.[8][9]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound, Ascorbic Acid (positive control), Methanol.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and Ascorbic Acid in methanol.
-
Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound or standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = 100 x (Absorbance of Control - Absorbance of Test) / Absorbance of Control
-
Enzyme Inhibition: α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of the compound on α-glucosidase, an enzyme involved in carbohydrate digestion.[10][11][12]
-
Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate buffer (pH 6.8), this compound, Acarbose (positive control), Sodium Carbonate.
-
Procedure:
-
Prepare a solution of α-glucosidase (0.5 U/mL) in phosphate buffer.
-
Prepare various concentrations of the test compound and Acarbose.
-
In a 96-well plate, add 50 µL of the test compound or standard to 50 µL of the enzyme solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 3 mM pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Sodium Carbonate.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage inhibition using the formula: % Inhibition = 100 x (Absorbance of Control - Absorbance of Test) / Absorbance of Control
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 5. journalajrb.com [journalajrb.com]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
Structure-Activity Relationship of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid Derivatives as PARP1 Inhibitors: A Comparative Guide
This guide provides a detailed comparison of the structure-activity relationships (SAR) of synthesized derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, with a primary focus on their activity as Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. The data presented is compiled from preclinical research and aims to inform researchers, scientists, and drug development professionals on the key structural modifications influencing inhibitory potency.
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Modifications of this scaffold have led to the development of agents with a wide range of therapeutic applications, including antihypertensive and antidepressant effects.[2] Specifically, derivatives of this compound have emerged as a promising class of PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks, and its inhibition is a clinically validated strategy in cancer therapy.[3] This guide focuses on the SAR of a series of 2,3-dihydro-1,4-benzodioxine-5-carboxamide analogs, exploring how structural changes impact their ability to inhibit PARP1.
Comparative Analysis of PARP1 Inhibition
A high-throughput virtual screening of the Maybridge small molecule library identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (compound 4 ) as a lead compound for PARP1 inhibition.[3] Subsequent chemical modifications and SAR studies led to the identification of more potent inhibitors. The following table summarizes the in vitro PARP1 inhibitory activity of key compounds.
| Compound ID | Structure | R Group | IC50 (µM) |
| 3 | Phthalazinone Scaffold | - | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | H | 5.8 |
| 10 | Phthalazinone Scaffold | - | 0.88 |
| 21b | 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative | C2/C3 polar substitution | Improved activity |
| 26b | 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative | C2/C3 polar substitution | Improved activity |
| 45 | (Z)-2-(benzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide | - | - |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide | 4-hydroxybenzylidene | 0.082 |
Table 1: In vitro PARP1 inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives and related compounds. Data sourced from reference[3].
The initial screening identified three hits: compounds 3 , 4 , and 10 .[3] Compound 4 , the 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was selected as the lead for further optimization due to its novel scaffold compared to the known phthalazinone core of other PARP inhibitors like olaparib.[3]
Key SAR observations from the study include:
-
Scaffold Hopping: A scaffold hopping strategy from the 1,4-benzodioxine ring of compound 4 to a 1,4-benzoxazin-3-one system in compound 45 proved to be a successful strategy.[3]
-
Substitutions on the Benzylidene Moiety: The introduction of a 4-hydroxy group on the benzylidene ring of the benzoxazine scaffold, as seen in compound 49 , resulted in a significant increase in potency, with an IC50 of 0.082 µM.[3] This suggests a key interaction of the hydroxyl group within the PARP1 active site.
-
Modifications on the Benzodioxine Ring: Introduction of polar substituents at the C2 or C3 positions of the benzodioxine ring in analogs 21b and 26b also led to improved enzymatic inhibitory activities.[3]
Experimental Protocols
Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4)
The synthesis of the lead compound 4 was achieved through a multi-step process starting from 2,3-dihydroxybenzoic acid.[3]
Step 1: Esterification of 2,3-dihydroxybenzoic acid (12) 2,3-dihydroxybenzoic acid was esterified using concentrated sulfuric acid in refluxing methanol to yield methyl 2,3-dihydroxybenzoate (13 ).[3]
Step 2: Alkylation and Cyclization Methyl ester 13 was alkylated with 1,2-dibromoethane in the presence of potassium carbonate in dimethylformamide (DMF) under reflux for 10 hours to afford the cyclized methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate (14 ).[3]
Step 3: Hydrolysis The ester group in 14 was hydrolyzed using lithium hydroxide to yield the corresponding carboxylic acid.[3]
Step 4: Amidation The resulting carboxylic acid was converted to the final carboxamide 4 using a mixed-anhydride method.[3]
In vitro PARP1 Enzyme Assay
The inhibitory activity of the synthesized compounds against PARP1 was determined using a recombinant PARP1 enzyme assay. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated. The specific details of the assay protocol, including buffer conditions, enzyme and substrate concentrations, and detection methods, are crucial for reproducibility and can be found in the supporting information of the source publication.[3]
SAR Logical Workflow
The structure-activity relationship study followed a logical progression from initial hit identification to lead optimization.
Conclusion
The SAR studies on this compound derivatives have successfully identified potent PARP1 inhibitors. The initial lead, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, provided a novel scaffold for optimization. Through systematic structural modifications, including substitutions on the benzodioxine ring and a scaffold hopping strategy to a benzoxazinone core, a highly potent inhibitor with an IC50 in the nanomolar range was discovered.[3] These findings underscore the importance of the 2,3-dihydro-1,4-benzodioxine scaffold in designing novel enzyme inhibitors and provide a strong foundation for the further development of anticancer agents targeting PARP1.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Analysis of the Anti-Inflammatory Potential of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen is a well-established NSAID with a clearly defined mechanism of action centered on the non-selective inhibition of cyclooxygenase (COX) enzymes. In contrast, the anti-inflammatory potential of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is less explored. However, studies on its structural isomers and other derivatives containing the 1,4-benzodioxine nucleus indicate a promising anti-inflammatory profile, with some compounds demonstrating potency comparable to or even exceeding that of ibuprofen in preclinical models. The primary mechanism of action for these benzodioxine derivatives is suggested to be, in some cases, a more selective inhibition of COX-2.
Mechanism of Action
Ibuprofen: Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] The inhibition of COX-2 is largely responsible for its anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects.
2,3-Dihydro-1,4-benzodioxine Derivatives: The precise mechanism of action for this compound has not been extensively elucidated. However, research on related 1,4-benzodioxan derivatives suggests that their anti-inflammatory effects may also stem from the inhibition of the COX pathway. Notably, some studies on different derivatives have indicated a degree of selectivity towards the COX-2 enzyme, which could theoretically translate to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen.
Preclinical Anti-Inflammatory Activity
The most relevant preclinical data for comparing the anti-inflammatory efficacy comes from the carrageenan-induced rat paw edema model, a standard and widely used assay for evaluating acute inflammation.
| Compound | Dosage | Model | Result Compared to Ibuprofen | Reference |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | N/A | Carrageenan-induced rat paw edema | Comparable potency | Vazquez, M. T., et al. Il Farmaco, 1996.[3] |
| Various 1,4-benzodioxine derivatives | N/A | Carrageenan-induced rat paw edema | Some derivatives more potent | Harrak, Y., et al. Bioorganic & Medicinal Chemistry, 2007. |
| Ibuprofen | N/A | Carrageenan-induced rat paw edema | - | Standard reference drug |
Note: The data for the 2,3-Dihydro-1,4-benzodioxine derivatives are for structural isomers or related compounds, not for this compound itself.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This is a widely accepted in vivo model for screening the anti-inflammatory activity of drugs.
Objective: To induce acute inflammation in the paw of a rat using carrageenan and to measure the inhibitory effect of the test compounds on the resulting edema.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Groups: Animals are divided into at least three groups: a control group (vehicle), a reference standard group (e.g., ibuprofen), and one or more test groups receiving different doses of the compound of interest (e.g., a 2,3-Dihydro-1,4-benzodioxine derivative).
-
Administration: The test compounds and the reference drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% suspension of carrageenan in saline is administered into the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
Caption: Ibuprofen's anti-inflammatory signaling pathway.
Caption: Carrageenan-induced paw edema experimental workflow.
Conclusion and Future Directions
While direct evidence is lacking for this compound, the existing data on its structural analogs suggest that the 1,4-benzodioxine scaffold is a promising starting point for the development of novel anti-inflammatory agents. The observation of comparable or superior potency to ibuprofen in preclinical models warrants further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vivo anti-inflammatory assays of this compound against ibuprofen to obtain quantitative efficacy data.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism, including COX-1/COX-2 selectivity and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure to optimize anti-inflammatory potency and improve the safety profile.
-
Toxicology and Safety Profiling: A thorough evaluation of the gastrointestinal and cardiovascular safety of promising lead compounds from this chemical class.
This comparative guide highlights the potential of the 1,4-benzodioxine class of compounds as a source for new anti-inflammatory drugs and provides a framework for their continued investigation and development.
References
"cross-reactivity of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid derivatives"
A Comparative Guide to the Cross-Reactivity of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid Derivatives
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound have demonstrated a wide range of pharmacological activities, indicating a potential for cross-reactivity with various biological targets. This guide provides a comparative analysis of the performance of these derivatives against different alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Quantitative Analysis of Cross-Reactivity
The following table summarizes the inhibitory activities of various this compound derivatives against a panel of enzymes. This data allows for a direct comparison of their potency and selectivity.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 1 | Carboxamide | PARP1 | 5.8 | [2] |
| 2 | Carboxamide | PARP1 | 12 | [2] |
| 3 | Carboxamide | PARP1 | 0.88 | [2] |
| 4 | Hydrazone | Acetylcholinesterase | 1.228 ± 1.63 | [3] |
| 5 | Hydrazone | β-glucosidase | 0.37 ± 3.06 | [3] |
| 6 | Hydrazone | Peroxidase | 2.009 ± 3.19 | [3] |
| 7 | Hydrazone | mTOR Kinase | 5.47 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
PARP1 Inhibition Assay[2]
This assay evaluates the ability of a compound to inhibit the activity of the Poly(ADP-ribose) polymerase 1 (PARP1) enzyme.
-
Materials: Recombinant human PARP1, activated DNA (e.g., calf thymus DNA treated with DNase I), NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, and a suitable substrate for colorimetric or fluorometric detection.
-
Procedure:
-
Coat streptavidin-coated microplates with activated DNA.
-
Add a mixture of recombinant PARP1 enzyme and the test compound at various concentrations.
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate to allow for the poly(ADP-ribosyl)ation of PARP1.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
After incubation and washing, add the enzyme substrate.
-
Measure the resulting signal (absorbance or fluorescence) to determine the extent of PARP1 inhibition.
-
Calculate IC50 values from the dose-response curves.
-
Acetylcholinesterase (AChE) Inhibition Assay[3]
This assay determines the inhibitory effect of compounds on acetylcholinesterase, an enzyme crucial for neurotransmission.
-
Materials: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a phosphate buffer.
-
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a microplate well, add the phosphate buffer, DTNB, and the test compound solution.
-
Add the acetylcholinesterase enzyme and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing Molecular Interactions and Pathways
Diagrams are provided to illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: PARP1 signaling pathway and the mechanism of its inhibition.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Concluding Remarks
The derivatives of this compound exhibit a notable degree of cross-reactivity, targeting a diverse set of enzymes including PARP1, acetylcholinesterase, and mTOR kinase.[2][3][4] This polypharmacological profile suggests that while these compounds hold therapeutic promise for various diseases, including cancer and neurodegenerative disorders, careful evaluation of their off-target effects is crucial during the drug development process.[3][4] The data and protocols presented in this guide offer a foundational resource for researchers to further explore the structure-activity relationships and therapeutic potential of this versatile chemical scaffold.
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid Derivatives Versus Established Kinase Inhibitors
For researchers and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous endeavor. In this guide, we provide a comparative analysis of a promising class of compounds, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid derivatives, against established kinase inhibitors. This objective comparison is supported by available experimental data to shed light on their potential in the ever-evolving landscape of kinase-targeted therapies.
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a multitude of kinase inhibitors, some of which have become cornerstones of modern medicine. The 2,3-dihydro-1,4-benzodioxine scaffold has emerged as a versatile framework in medicinal chemistry, with derivatives showing inhibitory activity against various kinases. This guide focuses on a direct comparison of these derivatives with well-known inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and mammalian target of rapamycin (mTOR).
PARP1 Inhibition: A Race for Potency
Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as inhibitors of PARP1, an enzyme crucial for DNA repair. A notable example is compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) , which exhibited a half-maximal inhibitory concentration (IC50) of 5.8 μM in a recombinant PARP1 enzyme assay.[1] Further chemical modifications led to the synthesis of compound 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide) , which demonstrated significantly enhanced potency with an IC50 of 0.082 μM.[1]
To contextualize these findings, the following table compares the IC50 values of these benzodioxine derivatives with clinically approved PARP1 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Source |
| Compound 49 | PARP1 | 82 | [1] |
| Compound 4 | PARP1 | 5800 | [1] |
| Olaparib | PARP1 | ~5 | [4][5] |
| Niraparib | PARP1 | Data not available in source | [5] |
| Rucaparib | PARP1 | 7 | [4] |
| Talazoparib | PARP1 | 1 | [4] |
Performance Against Other Key Kinases
While the most direct data for this compound derivatives as kinase inhibitors points towards PARP1, the broader benzodioxane scaffold has been explored for activity against other kinases. For a comprehensive comparison, we present data on established inhibitors for EGFR, BTK, and mTOR.
EGFR Inhibitors
| Inhibitor | IC50 (nM) - EGFR Mutant (Cell Line) | Source |
| Osimertinib | 13 (PC-9ER), 5 (H1975) | [6] |
| Gefitinib | 7 (PC-9), 12 (H3255) | [6] |
| Erlotinib | 7 (PC-9), 12 (H3255) | [6] |
| Lapatinib | 160 (A431) | [7] |
BTK Inhibitors
| Inhibitor | IC50 (nM) | Source |
| Ibrutinib | 1.5 | [8] |
| Acalabrutinib | 5.1 | [8] |
| Zanubrutinib | ~2 | [9] |
mTOR Inhibitors
| Inhibitor | Target | IC50 (nM) | Source |
| Sirolimus | mTORC1 | Specific for mTORC1 | [10] |
| OSI-027 | mTOR | <4 | [11] |
| INK128 | mTOR | 1 | [11] |
| BEZ-235 | mTOR | ~5 | [11] |
Experimental Protocols
The determination of IC50 values is a cornerstone of drug discovery. Below are generalized protocols for the key assays used to evaluate kinase inhibitors.
In Vitro Kinase Activity Assay (Generic)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup : In a microplate, a reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the assay buffer.
-
Compound Addition : The test compounds, including the this compound derivatives and reference inhibitors, are added to the wells at various concentrations. A control with no inhibitor is also included.
-
Reaction Initiation : The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The plate is then incubated at a specific temperature for a set period.
-
Detection : The kinase activity is quantified by measuring the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric Assays : Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays : Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays : Measuring the amount of ATP consumed during the reaction.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Generic)
This assay assesses the ability of a compound to inhibit a kinase within a cellular context.
-
Cell Culture : Cells expressing the target kinase are cultured in a multi-well plate.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds.
-
Cell Lysis : After a specific incubation period, the cells are lysed to release the cellular proteins.
-
Detection of Kinase Activity : The inhibition of the target kinase is determined by measuring the phosphorylation of its downstream substrate using techniques such as:
-
Western Blotting : Using phospho-specific antibodies to detect the phosphorylated form of the substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay) : A quantitative immunoassay to measure the level of the phosphorylated substrate.
-
-
Data Analysis : Similar to the in vitro assay, the IC50 value is calculated based on the dose-dependent inhibition of substrate phosphorylation.
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PARP1 signaling pathway in DNA single-strand break repair.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro efficacy of various derivatives of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid. The data presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of the biological activities and experimental validation of these compounds against different therapeutic targets.
Comparative Efficacy Data
The following tables summarize the in vitro biological activities of several this compound derivatives and related compounds. The data is compiled from multiple studies and showcases their potential as inhibitors of various enzymes and as anticancer agents.
PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA single-strand break repair pathway, making it a significant target in cancer therapy.
| Compound | Target | IC50 (µM) | Source |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) | PARP1 | 5.8 | [1] |
| Phthalazinone derivative (Compound 10) | PARP1 | 0.88 | [1] |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (Compound 49) | PARP1 | 0.082 | [1] |
| Compound 3 | PARP1 | 12 | [1] |
Enzyme Inhibition
Derivatives of the benzodioxane carboxylic acid scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.
| Compound | Target Enzyme | IC50 (µg/mL) | Source |
| Benzodioxane hydrazone (Compound 5) | Acetylcholinesterase | 1.228 ± 1.63 | [2] |
| Benzodioxane hydrazone (Compound 5) | β-glucosidase | 0.37 ± 3.06 | [2] |
| Benzodioxane hydrazone (Compound 5) | Peroxidase | 2.009 ± 3.19 | [2] |
| Benzodioxane hydrazone (Compound 7) | α-amylase | 2.81 ± 8.69 | [2] |
| Benzodioxane hydrazone (Compound 7) | Tyrosinase | 0.70 ± 2.30 | [2] |
| 1,4-benzodioxane-hydrazone (Compound 7e) | mTOR kinase | 5.47 µM | [3] |
Anticancer Activity
The cytotoxic potential of these derivatives has been evaluated against various cancer cell lines.
| Compound | Cell Line | Activity Metric | Value (µM) | Source |
| 1,4-benzodioxane-hydrazone (Compound 7e) | MDA-MB-435 (Melanoma) | GI50 | 0.20 | [3] |
| 1,4-benzodioxane-hydrazone (Compound 7e) | M14 (Melanoma) | GI50 | 0.46 | [3] |
| 1,4-benzodioxane-hydrazone (Compound 7e) | SK-MEL-2 (Melanoma) | GI50 | 0.57 | [3] |
| 1,4-benzodioxane-hydrazone (Compound 7e) | UACC-62 (Melanoma) | GI50 | 0.27 | [3] |
| Compound | Cell Line | Activity Metric | Value (% Inhibition) | Source |
| Benzodioxane hydrazone (Compound 5) | HeLa | % Inhibition | 50.17 | [2] |
| Benzodioxane hydrazone (Compound 7) | PC3 | % Inhibition | 37.11 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Recombinant PARP1 Enzyme Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Assay Principle : The assay is based on the PARP1-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins. The level of incorporation is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Procedure :
-
A 96-well plate is coated with histones.
-
Recombinant human PARP1 enzyme, activated DNA, and the test compound at various concentrations are added to the wells.
-
The enzymatic reaction is initiated by the addition of a biotinylated NAD+ solution.
-
The plate is incubated to allow for the PARP-catalyzed reaction to occur.
-
After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to each well.
-
Following another incubation and washing step, a colorimetric HRP substrate is added.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[1]
-
In Vitro Anticancer Screening (NCI-60)
The National Cancer Institute's 60 human tumor cell line screen is a well-established method for identifying and characterizing the anticancer activity of novel compounds.
-
Cell Lines : The screen utilizes 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Procedure :
-
The cell lines are grown in microtiter plates.
-
The test compound is added at a single concentration (e.g., 10 µM) to the wells.[3]
-
The plates are incubated for a specified period (typically 48 hours).
-
After incubation, the cell viability is determined using a sulforhodamine B (SRB) assay, which measures cellular protein content.
-
The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined for sensitive cell lines.[3]
-
mTOR Kinase Inhibition Assay
This assay measures the inhibition of the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation.
-
Assay Principle : The assay quantifies the phosphorylation of a specific substrate by the mTOR kinase. Inhibition of the kinase results in a decreased phosphorylation signal.
-
Procedure :
-
The mTOR kinase, a specific substrate, and the test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is measured, often using an antibody-based detection method such as ELISA or a fluorescence-based assay.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
Signaling Pathway and Experimental Workflow
PARP1's Role in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks. Inhibition of PARP1 is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.
Caption: PARP1 inhibition by 2,3-Dihydro-1,4-benzodioxine derivatives disrupts DNA repair.
General Workflow for Synthesis of Benzodioxane Carboxylic Acid Hydrazones
The diagram below outlines a common multi-step synthesis process for generating benzodioxane carboxylic acid-based hydrazones, which have shown diverse biological activities.
Caption: Multi-step synthesis of bioactive benzodioxane hydrazone derivatives.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid and Ibuprofen
A comprehensive guide for researchers and drug development professionals evaluating the anti-inflammatory potential of 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid against the benchmark non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
This guide provides a detailed comparison of 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid and Ibuprofen, focusing on their anti-inflammatory potency. The information is compiled from available preclinical data and is intended to inform further research and development.
In Vivo Anti-Inflammatory Potency
A key study directly comparing the anti-inflammatory effects of 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid and Ibuprofen was conducted using the carrageenan-induced rat paw edema model. This standard in vivo assay is a reliable indicator of acute anti-inflammatory activity. The research found that 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid demonstrated comparable potency to Ibuprofen in this assay.[1] A subsequent study by a research group including some of the original authors reiterated this finding, stating that 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid was equipotent to Ibuprofen .[2][3]
Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | % Inhibition of Edema (Representative) | Potency Comparison |
| 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid | Not Available | Not Available | Comparable to Ibuprofen[1] |
| Ibuprofen | Not Available | Not Available | Benchmark |
Note: Specific dosage and percentage of inhibition data were not available in the reviewed literature. This table reflects the qualitative comparison reported.
Mechanistic Profile: Cyclooxygenase (COX) Inhibition
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Currently, there is no publicly available data on the in vitro inhibitory activity of 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid against COX-1 and COX-2. To provide a complete mechanistic comparison, this data would be essential. The table below presents the known COX inhibition data for Ibuprofen.
Table 2: In Vitro Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | ~13-18 | ~2.2-15.5 | ~0.12-1.19 |
Note: Ibuprofen's IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into at least three groups: a control group receiving the vehicle, a reference group receiving a standard anti-inflammatory drug (e.g., Ibuprofen), and one or more test groups receiving different doses of the compound being evaluated (e.g., 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid).
-
Compound Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid (the substrate), the COX enzyme converts it to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity can be monitored colorimetrically or fluorometrically using a suitable probe.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of the reaction is measured by monitoring the change in absorbance or fluorescence over time.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing the anti-inflammatory potency of the two compounds.
References
- 1. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Bioisosteric Replacement of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid in Drug Design: A Comparative Guide
In the realm of medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological profile is a cornerstone of drug discovery. One of the most powerful techniques in this process is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity.[1][2] This guide provides a comparative analysis of bioisosteres for the carboxylic acid moiety of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, a scaffold of interest in various therapeutic areas.
The carboxylic acid group, while often crucial for target interaction, can present challenges such as poor membrane permeability, rapid metabolism, and potential toxicity.[3][4] Its replacement with a suitable bioisostere can mitigate these issues, leading to improved drug candidates. This guide will delve into a specific, experimentally evaluated bioisostere—the carboxamide—and further explore other commonly employed bioisosteres with supporting data from broader drug design literature.
Direct Bioisosteric Replacement: The Carboxamide Analogue
A notable example of bioisosteric replacement for this compound is the substitution of the carboxylic acid with a carboxamide group. This modification has been explored in the context of Poly(ADP-ribose) polymerase 1 (PARP1) inhibition, a key target in cancer therapy.[1][3]
Table 1: Comparison of this compound and its Carboxamide Bioisostere as PARP1 Inhibitors
| Compound | Structure | Bioisosteric Group | Target | IC50 (µM) |
| This compound | ![]() | Carboxylic Acid | PARP1 | >5* |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | ![]() | Carboxamide | PARP1 | 5.8[1][3] |
While the direct PARP1 inhibitory activity of the parent carboxylic acid was not explicitly reported in the cited study, the focus on the carboxamide as the active hit from a screening campaign suggests the carboxylic acid was significantly less potent.
The replacement of the carboxylic acid with a carboxamide in this instance led to a compound with moderate PARP1 inhibitory activity, highlighting the potential of this bioisosteric modification to impart novel biological activities.[1]
Experimental Protocol: Recombinant PARP1 Enzyme Assay
The following is a detailed description of the experimental protocol used to determine the PARP1 inhibitory activity of the compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone protein
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
A solution of histone protein is prepared in the assay buffer and coated onto the wells of a streptavidin-coated microplate. The plate is then incubated to allow for protein adsorption and subsequently washed to remove any unbound histone.
-
The test compounds, including a known PARP1 inhibitor as a positive control and a vehicle control (DMSO), are added to the wells at various concentrations.
-
The PARP1 enzyme is then added to each well, and the enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histone protein by PARP1.
-
Following incubation, the plate is washed to remove any unreacted reagents.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the biotinylated ADP-ribose chains on the histone.
-
After another incubation and washing step, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB to a colored product.
-
The reaction is stopped by the addition of a stop solution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
General Bioisosteres for the Carboxylic Acid Group
While experimental data for other bioisosteres on the this compound scaffold is limited in the public domain, several well-established carboxylic acid bioisosteres are routinely employed in drug design. Their general properties and successful applications are summarized below.
Tetrazole
The 5-substituted 1H-tetrazole is one of the most widely recognized non-classical bioisosteres of a carboxylic acid.[2] It has a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.[2][5]
Table 2: General Properties of Tetrazole as a Carboxylic Acid Bioisostere
| Feature | Carboxylic Acid | Tetrazole |
| pKa | ~4-5 | ~4.5-5 |
| Lipophilicity (cLogP) | Generally lower | Generally higher |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable |
| Oral Bioavailability | Can be low | Often improved |
A classic example of the successful use of a tetrazole bioisostere is the angiotensin II receptor antagonist, losartan, where the replacement of a carboxylic acid with a tetrazole ring led to a significant increase in potency and oral bioavailability.[2]
Oxadiazoles and Thiadiazoles
Heterocyclic rings such as 5-oxo-1,2,4-oxadiazole and its corresponding thiadiazole are also utilized as carboxylic acid surrogates. These groups are generally more lipophilic and less acidic than tetrazoles, which can be advantageous for improving membrane permeability.[2]
Table 3: General Properties of Oxadiazole/Thiadiazole as Carboxylic Acid Bioisosteres
| Feature | Carboxylic Acid | 5-oxo-1,2,4-oxadiazole/thiadiazole |
| pKa | ~4-5 | ~6-7 |
| Lipophilicity (cLogP) | Generally lower | Significantly higher |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor |
In the development of angiotensin II receptor antagonists, these heterocycles have been employed to enhance oral bioavailability while maintaining potent activity.[2]
Sulfonamides and Acylsulfonamides
Sulfonamides are another class of carboxylic acid bioisosteres. While simple sulfonamides are significantly less acidic than carboxylic acids, acylsulfonamides have pKa values that are more comparable.[2][6] They offer advantages in terms of metabolic stability and membrane permeability.[2]
Table 4: General Properties of Sulfonamides as Carboxylic Acid Bioisosteres
| Feature | Carboxylic Acid | Sulfonamide | Acylsulfonamide |
| pKa | ~4-5 | ~9-10 | ~4-5 |
| Lipophilicity (cLogP) | Generally lower | Higher | Higher |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable | Generally more stable |
The development of Hepatitis C virus (HCV) NS3 protease inhibitors saw a significant increase in potency when a carboxylic acid was replaced with an acylsulfonamide.[2]
Visualizing Bioisosteric Design and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for bioisosteric replacement in drug design.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No: 4442-53-9), a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this chemical can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves. Nitrile rubber gloves are a suitable option.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a particle filter respirator.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol [1] |
| Appearance | White to light yellow crystal powder[4] |
| Melting Point | 195.5-196.5 °C[4] |
| Boiling Point | 334.1°C at 760 mmHg[4] |
| Flash Point | 139.3±21.1 °C[4] |
| Density | 1.4±0.1 g/cm³[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including residues and contaminated items (e.g., weigh boats, contaminated paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is kept closed when not in use and is stored in a well-ventilated area.[2][5]
-
-
Liquid Waste (Solutions):
Step 2: Labeling of Waste Containers
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated, secure, and well-ventilated chemical waste storage area.
-
The storage location should be away from incompatible materials.
-
Keep containers tightly closed to prevent the release of vapors.[2]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with accurate information about the waste, including its composition and quantity.
-
Follow all institutional and local regulations for waste pickup and documentation. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste according to local, regional, and national regulations.[5]
Step 5: Decontamination of Work Area
-
After handling and packaging the waste, thoroughly decontaminate the work area.
-
Wash any potentially contaminated surfaces with an appropriate solvent or cleaning agent.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the chemical and its waste.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for Handling 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Summary: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Adherence to the following safety protocols is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield worn over goggles. | To protect from splashes which can cause serious eye damage[2][4]. |
| Hands | Chemical-resistant gloves (e.g., Neoprene or Nitrile). | To prevent skin irritation from direct contact[4]. Always inspect gloves for signs of degradation or perforation before use. |
| Body | A buttoned, knee-length laboratory coat. | To protect skin and personal clothing from spills[4]. |
| Feet | Closed-toe shoes. | To protect from accidental spills[4]. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of dust which can cause respiratory irritation[1][2][3]. |
Operational Plan
Follow these step-by-step procedures for the safe handling of this compound.
1. Engineering Controls:
-
Handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize the formation and inhalation of dusts or aerosols[1][2].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[5].
2. Handling Procedures:
-
Wash hands thoroughly after handling the substance[2][3][5][6].
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
3. Storage:
Emergency Procedures
In the event of exposure or a spill, follow these emergency protocols immediately.
| Incident | Emergency Protocol |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water[1][2][3][5][6][7]. 2. Remove contaminated clothing and wash it before reuse[2][3]. 3. If skin irritation persists, seek medical attention[2][7]. |
| Eye Contact | 1. Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing[1][2][3][6]. 2. Seek immediate medical attention[1][7]. |
| Inhalation | 1. Move the person to fresh air and keep them comfortable for breathing[1][2][3][6][7]. 2. If the person is not breathing, provide artificial respiration[1][7]. 3. If symptoms persist, call a physician[1][3][7]. |
| Ingestion | 1. Rinse the mouth with water[1]. 2. Do not induce vomiting. 3. Never give anything by mouth to an unconscious person[1]. 4. Seek medical attention[1]. |
| Spill | 1. Use personal protective equipment. 2. Avoid dust formation[1]. 3. For small spills, sweep up and shovel into a suitable, closed container for disposal[1][6][7]. 4. For large spills, evacuate the area and ensure adequate ventilation[1]. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Collection:
-
Collect waste in a clearly labeled, compatible container with a tightly fitting cap.
-
-
Disposal:
Workflow Diagrams
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

